(-)-Hycosamine-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
292.39 g/mol |
IUPAC Name |
[(1R,5S)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14+,15?,16-/m1/s1/i1D3 |
InChI Key |
RKUNBYITZUJHSG-XMUYXNOQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1[C@@H]2CC[C@H]1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: (-)-Hyoscyamine-d3 - Chemical Properties, Structure, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and common experimental applications of (-)-Hyoscyamine-d3. This deuterated analog of (-)-hyoscyamine serves as a critical internal standard for its quantitative analysis in various biological matrices.
Core Chemical Properties and Structure
(-)-Hyoscyamine-d3 is the deuterated form of (-)-hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine.[1][2][3] The incorporation of three deuterium atoms on the N-methyl group results in a stable, isotopically labeled compound ideal for use in mass spectrometry-based analytical methods.[4]
Tabulated Chemical Data
| Property | Value | Source(s) |
| Formal Name | (1R,3R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate | |
| Synonyms | L-Hyoscyamine-d3, (S)-Hyoscyamine-d3, (-)-Atropine-d3, Daturine-d3 | |
| Molecular Formula | C17H20D3NO3 | |
| Molecular Weight | 292.4 g/mol (also reported as 292.39 g/mol ) | |
| Physical Form | Solid | |
| Purity | ≥99% deuterated forms (d1-d3) | |
| Solubility | Chloroform (50 mg/ml), Ethanol, Methanol, DMSO (100 mg/mL) | |
| SMILES | O=C(--INVALID-LINK--C1=CC=CC=C1)O[C@H]2C[C@H]3CC--INVALID-LINK--C2 | |
| InChI Key | RKUNBYITZUJHSG-KHCPMMLOSA-N |
Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism
(-)-Hyoscyamine acts as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs). It blocks the action of the neurotransmitter acetylcholine at these receptors, which are located on structures innervated by postganglionic cholinergic nerves and on smooth muscles that respond to acetylcholine but may lack cholinergic innervation. This antagonism inhibits the parasympathetic activities of acetylcholine, leading to effects such as decreased secretions from salivary, bronchial, and sweat glands, and reduced motility of the gastrointestinal tract and bladder.
Caption: Competitive antagonism of acetylcholine by (-)-hyoscyamine at the muscarinic receptor.
Experimental Protocols
(-)-Hyoscyamine-d3 is primarily used as an internal standard in quantitative analyses of (-)-hyoscyamine by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are representative protocols for these applications.
Quantitative Analysis by LC-MS/MS
This protocol outlines a general procedure for the quantification of (-)-hyoscyamine in human plasma using (-)-Hyoscyamine-d3 as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents:
-
(-)-Hyoscyamine analytical standard
-
(-)-Hyoscyamine-d3 internal standard (IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Human plasma (blank)
2. Sample Preparation:
-
To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the (-)-Hyoscyamine-d3 working internal standard solution.
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
3. LC-MS/MS Conditions (Representative):
-
LC Column: A suitable C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
(-)-Hyoscyamine: e.g., m/z 290.2 → 124.2
-
(-)-Hyoscyamine-d3: e.g., m/z 293.2 → 127.2
-
4. Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of (-)-hyoscyamine in unknown samples by interpolation from the calibration curve.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Muscarinic Receptor Binding Assay
This protocol describes a representative radioligand binding assay to determine the affinity of a test compound for muscarinic receptors, where (-)-hyoscyamine can be used as a reference competitor.
1. Materials and Reagents:
-
Cell membranes expressing muscarinic receptors (e.g., from CHO cells or rat brain tissue).
-
Radioligand (e.g., [3H]N-methylscopolamine).
-
(-)-Hyoscyamine (for determining non-specific binding or as a reference compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation cocktail.
-
Glass fiber filter plates.
2. Assay Procedure:
-
Prepare serial dilutions of the test compound and (-)-hyoscyamine.
-
In a 96-well plate, add the assay buffer, cell membranes (e.g., 10-20 µg protein/well), the radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or a high concentration of (-)-hyoscyamine (e.g., 1 µM, for non-specific binding).
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filter plates using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
This guide provides a foundational understanding of (-)-Hyoscyamine-d3 for research and development purposes. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Atropine: a sensitive gas chromatography-mass spectrometry assay and prepharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eprints.usm.my [eprints.usm.my]
- 3. Development and validation of an LC/MS/MS method for the determination of L-hyoscyamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of atropine in blood by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of (-)-Hyoscyamine-d3 in Modern Pharmaceutical Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Hyoscyamine-d3 is the deuterated form of (-)-hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine.[1] Found naturally in plants of the Solanaceae family, (-)-hyoscyamine acts as a competitive antagonist of muscarinic acetylcholine receptors.[1] This activity makes it clinically useful for a variety of conditions, including gastrointestinal disorders, bladder spasms, and as a preoperative medication to reduce secretions.[2] In the realm of pharmaceutical research and development, the introduction of stable isotopes, such as deuterium (d or ²H), into the molecular structure of drug candidates and existing medications has become an invaluable tool. (-)-Hyoscyamine-d3 serves as a prime example of how isotopic labeling aids in precise and reliable bioanalysis, pharmacokinetic studies, and metabolic pathway elucidation.
This technical guide provides a comprehensive overview of the applications of (-)-Hyoscyamine-d3 in research, with a focus on its use as an internal standard in quantitative bioanalysis and its potential role as a tracer in pharmacokinetic and metabolic investigations. Detailed experimental methodologies and data presentation are included to assist researchers in designing and implementing their own studies.
Core Applications of (-)-Hyoscyamine-d3 in Research
The primary application of (-)-Hyoscyamine-d3 in a research setting is as an internal standard for the accurate quantification of (-)-hyoscyamine in biological matrices.[3] Its utility stems from the near-identical physicochemical properties to the unlabeled analyte, while being distinguishable by mass spectrometry.
Internal Standard in Quantitative Bioanalysis
In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, a stable isotope-labeled internal standard (SIL-IS) like (-)-Hyoscyamine-d3 is considered the gold standard.[4] It is added to biological samples at a known concentration prior to sample preparation. Because the SIL-IS and the analyte behave almost identically during extraction, chromatographic separation, and ionization, any sample loss or matrix effects will affect both compounds to the same degree. This allows for highly accurate and precise quantification of the analyte by measuring the ratio of the analyte's mass spectrometry signal to that of the internal standard.
Experimental Protocols
Bioanalytical Method for the Quantification of (-)-Hyoscyamine in Human Plasma using LC-MS/MS with (-)-Hyoscyamine-d3 as an Internal Standard
This section outlines a representative experimental protocol for the quantitative analysis of (-)-hyoscyamine in human plasma. The parameters are based on established methods for similar analytes and the principles of bioanalytical method development.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 200 µL of human plasma in a polypropylene tube, add 25 µL of the internal standard working solution of (-)-Hyoscyamine-d3 (e.g., 10 ng/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 100 µL of 0.1 M sodium hydroxide to alkalize the sample.
-
Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Vortex mix vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system. |
| Column | A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm). |
| Mobile Phase A | 0.1% Formic acid in water. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile. |
| Gradient Elution | A linear gradient starting at a low percentage of Mobile Phase B, increasing to a high percentage to elute the analyte and internal standard, then returning to initial conditions for column re-equilibration. |
| Flow Rate | 0.3 mL/min. |
| Injection Volume | 5 µL. |
| Column Temperature | 40°C. |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode. |
| Detection Mode | Multiple Reaction Monitoring (MRM). |
3. Mass Spectrometric Parameters (MRM Transitions)
The following table provides the likely precursor and product ion m/z values for (-)-hyoscyamine and (-)-hyoscyamine-d3. These would be optimized during method development.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (-)-Hyoscyamine | 290.2 | 124.1 |
| (-)-Hyoscyamine-d3 (IS) | 293.2 | 124.1 or 127.1 |
Note: The d3 label is on the N-methyl group. Fragmentation of the tropane ring system often leads to a common product ion. A product ion retaining the deuterated methyl group could also be monitored.
Visualizations
Tracer in Pharmacokinetic and Metabolic Studies
While less commonly documented in publicly available literature for (-)-hyoscyamine-d3 specifically, deuterated compounds are instrumental as tracers in pharmacokinetic (PK) and metabolic studies. The deuterium label allows for the differentiation of the administered drug from any endogenous counterparts and enables the tracking of the drug and its metabolites in biological systems.
Hypothetical Experimental Design for a Pharmacokinetic Study
A "microdosing" approach could be employed where a small, non-pharmacologically active dose of (-)-hyoscyamine-d3 is administered to subjects. Blood, urine, and feces samples are then collected over a defined period. The concentration of (-)-hyoscyamine-d3 and its potential deuterated metabolites would be measured using a validated LC-MS/MS method. This can provide valuable information on:
-
Absorption, Distribution, Metabolism, and Excretion (ADME): The fate of the drug in the body can be meticulously tracked.
-
Bioavailability: By administering an intravenous dose of the labeled compound and an oral dose of the unlabeled compound, the absolute bioavailability can be determined.
-
Metabolite Identification: The mass shift due to the deuterium label aids in the identification of novel metabolites. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can sometimes alter the rate of metabolism, providing insights into the metabolic pathways.
Quantitative Data Summary
The following tables summarize key quantitative data relevant to the use of (-)-hyoscyamine and its deuterated analog in research.
Table 1: Physicochemical Properties
| Property | (-)-Hyoscyamine | (-)-Hyoscyamine-d3 |
| Molecular Formula | C₁₇H₂₃NO₃ | C₁₇H₂₀D₃NO₃ |
| Molecular Weight | 289.37 g/mol | 292.40 g/mol |
| Monoisotopic Mass | 289.1678 u | 292.1866 u |
| Pharmacology | Muscarinic acetylcholine receptor antagonist. | Expected to have similar pharmacological activity. |
Table 2: Representative LC-MS/MS Parameters for Quantification
| Analyte/IS | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (-)-Hyoscyamine | 290.2 | 124.1 | To be optimized |
| (-)-Hyoscyamine-d3 | 293.2 | 124.1 | To be optimized |
| Scopolamine (alternative IS) | 304.1 | 138.1 | To be optimized |
| Scopolamine-d3 (example) | 307.1 | 138.1 | To be optimized |
Note: Collision energy and other mass spectrometer settings are instrument-dependent and require optimization.
Table 3: Pharmacokinetic Parameters of (-)-Hyoscyamine (Unlabeled)
| Parameter | Value |
| Bioavailability | Well absorbed orally. |
| Protein Binding | ~50% |
| Metabolism | Hepatic. |
| Elimination Half-life | 3-5 hours. |
| Excretion | Primarily in urine. |
These values are for the unlabeled compound and serve as a baseline for studies involving the deuterated analog.
Conclusion
(-)-Hyoscyamine-d3 is a critical tool for researchers in the fields of pharmacology, drug metabolism, and clinical chemistry. Its primary and most established application is as a stable isotope-labeled internal standard for the precise and accurate quantification of (-)-hyoscyamine in biological matrices by LC-MS/MS. This ensures the reliability of data in pharmacokinetic, toxicokinetic, and clinical monitoring studies. Furthermore, the potential use of (-)-hyoscyamine-d3 as a tracer offers a powerful method to investigate the ADME properties of the drug and to identify its metabolic pathways. The methodologies and data presented in this guide provide a solid foundation for the effective implementation of (-)-hyoscyamine-d3 in a research setting, ultimately contributing to a deeper understanding of this important therapeutic agent.
References
- 1. Hyoscyamine - Wikipedia [en.wikipedia.org]
- 2. hyoscyamine [glowm.com]
- 3. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
The Role of (-)-Hyoscyamine-d3 as an Internal Standard in Bioanalytical Quantification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanism of action of (-)-Hyoscyamine and the pivotal role of its deuterated analog, (-)-Hyoscyamine-d3, as an internal standard in quantitative bioanalysis. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data, and visual representations of key concepts to aid in the development and validation of robust analytical methods.
The Pharmacological Action of (-)-Hyoscyamine
(-)-Hyoscyamine is a tropane alkaloid and the levo-isomer of atropine, acting as a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] By blocking the action of the neurotransmitter acetylcholine at these receptors, (-)-Hyoscyamine effectively inhibits parasympathetic nerve impulses.[3][4] This antagonism results in a range of physiological effects, including the relaxation of smooth muscles, and a reduction in secretions from various glands.[1]
The therapeutic applications of (-)-Hyoscyamine are diverse, stemming from its anticholinergic properties. It is commonly prescribed for the symptomatic relief of various gastrointestinal disorders characterized by smooth muscle spasms, such as irritable bowel syndrome (IBS), peptic ulcers, and diverticulitis. Additionally, it finds utility in urological conditions like neurogenic bladder and in reducing respiratory secretions.
The signaling pathway initiated by acetylcholine at muscarinic receptors is multifaceted, involving G-protein-coupled receptors that trigger downstream cellular responses. (-)-Hyoscyamine, by competitively binding to these receptors, prevents the conformational changes necessary for G-protein activation, thereby inhibiting the downstream signaling cascade.
Figure 1: Mechanism of action of (-)-Hyoscyamine as a competitive antagonist at the muscarinic acetylcholine receptor.
The Critical Role of (-)-Hyoscyamine-d3 as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable for achieving accurate and precise results. The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as (-)-Hyoscyamine-d3.
Deuterated internal standards are considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte. This similarity ensures that the IS and the analyte behave almost identically during sample preparation, chromatography, and ionization in the mass spectrometer. Consequently, any variability introduced during the analytical process, such as extraction efficiency, matrix effects (ion suppression or enhancement), and injection volume, will affect both the analyte and the IS to the same extent. By calculating the ratio of the analyte's response to the IS's response, these variations can be effectively normalized, leading to more reliable and reproducible quantification.
(-)-Hyoscyamine-d3, with three deuterium atoms replacing three hydrogen atoms on the N-methyl group, provides a mass shift that is easily distinguishable by the mass spectrometer from the unlabeled (-)-Hyoscyamine, without significantly altering its chemical behavior.
Figure 2: Logical workflow demonstrating how a deuterated internal standard corrects for analytical variability.
Quantitative Data and Method Performance
The following tables summarize the key quantitative parameters for a validated LC-MS/MS method for the determination of (-)-Hyoscyamine, utilizing (-)-Hyoscyamine-d3 as an internal standard. The data for the analyte is based on the validated method by Duan et al. (2022), and the parameters for the internal standard are inferred based on its chemical properties and common practices in bioanalysis.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| (-)-Hyoscyamine | 290.1 | 124.1 | Positive |
| (-)-Hyoscyamine-d3 (IS) | 293.4 | 124.1 | Positive |
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 20.0 - 400 pg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy | -2.7% to 4.5% |
| Precision (%CV) | Within 6.3% |
| Lower Limit of Quantification (LLOQ) | 20.0 pg/mL |
Detailed Experimental Protocol
This section provides a detailed methodology for the quantification of (-)-Hyoscyamine in human plasma using (-)-Hyoscyamine-d3 as an internal standard, adapted from established and validated methods.
4.1. Materials and Reagents
-
(-)-Hyoscyamine analytical standard
-
(-)-Hyoscyamine-d3 internal standard
-
Human plasma (blank)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid
-
Methyl tert-butyl ether (MTBE)
-
Deionized water
4.2. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of the (-)-Hyoscyamine-d3 internal standard working solution.
-
Vortex for 30 seconds.
-
Add 1 mL of MTBE.
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the organic supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 1 minute.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4.3. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Instrument: Triple quadrupole mass spectrometer
-
Ionization Source: Electrospray ionization (ESI), positive mode
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
(-)-Hyoscyamine: 290.1 → 124.1
-
(-)-Hyoscyamine-d3: 293.4 → 124.1
-
-
References
An In-depth Technical Guide to the Stability and Storage of Deuterated Hyoscyamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated hyoscyamine. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, ensuring the integrity and reliability of this compound in experimental and clinical settings. This document details potential degradation pathways, analytical methodologies for stability assessment, and the underlying signaling pathways of hyoscyamine's mechanism of action.
Introduction to Deuterated Hyoscyamine
Deuterated hyoscyamine is a stable isotope-labeled form of hyoscyamine, a tropane alkaloid and a well-known anticholinergic agent. The substitution of hydrogen atoms with deuterium can offer advantages in pharmacokinetic studies, particularly in metabolic profiling and as an internal standard for quantitative analysis. Understanding the stability of this deuterated analog is critical for its proper handling, storage, and application in research and development.
Stability Profile of Hyoscyamine
While specific quantitative stability data for deuterated hyoscyamine is not extensively available in the public domain, the stability profile is expected to be largely comparable to that of hyoscyamine. General stability information indicates that hyoscyamine is susceptible to degradation under certain conditions.
General Storage Recommendations:
To maintain the integrity of deuterated hyoscyamine, the following storage conditions are recommended based on information for hyoscyamine and its salts:
| Condition | Recommendation | Source |
| Temperature | Store at controlled room temperature, 20°C to 25°C (68°F to 77°F). | [1] |
| Light | Protect from light. Store in tight, light-resistant containers. | [1] |
| Moisture | Store away from moisture. | [2] |
Forced Degradation Studies:
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. Based on studies of similar compounds like hyoscine N-butyl bromide, hyoscyamine is likely to degrade under the following stress conditions:
-
Acidic Conditions: Susceptible to hydrolysis.
-
Basic Conditions: Highly susceptible to hydrolysis.
-
Oxidative Conditions: May show moderate degradation.
-
Thermal Conditions: Sensitive to heat.
-
Photolytic Conditions: Generally stable, but protection from light is recommended as a precaution.
Experimental Protocols for Stability Assessment
A stability-indicating analytical method is crucial for accurately assessing the stability of deuterated hyoscyamine. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly employed technique.
Representative Stability-Indicating HPLC Method
This protocol is a representative method for the analysis of hyoscyamine and can be adapted for deuterated hyoscyamine.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV spectrophotometer at a wavelength of approximately 210-220 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at a specific temperature (e.g., 30°C) |
Forced Degradation Study Protocol
The following is a general protocol for conducting a forced degradation study on deuterated hyoscyamine. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).
1. Preparation of Stock Solution: Prepare a stock solution of deuterated hyoscyamine in a suitable solvent (e.g., methanol or a mixture of water and organic solvent) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8, 12, 24 hours). After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N NaOH.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at 60-80°C for a specified period. After the specified time, cool the solution and neutralize it with an equivalent amount of 0.1 N HCl.
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% or 30%) at room temperature for a specified period.
-
Thermal Degradation: Store the solid deuterated hyoscyamine powder in a hot air oven at a specific temperature (e.g., 60°C or 80°C) for a defined period. Also, heat the stock solution at a similar temperature.
-
Photodegradation: Expose the solid powder and the stock solution to UV light (e.g., 254 nm) and/or visible light in a photostability chamber for a defined duration.
3. Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, dilute it to a suitable concentration with the mobile phase, and inject it into the HPLC system. A control sample (unstressed) should also be analyzed at each time point for comparison.
4. Data Analysis: Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent drug. Calculate the percentage of degradation. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.
Signaling Pathway of Hyoscyamine
Hyoscyamine exerts its pharmacological effects by acting as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). There are five subtypes of muscarinic receptors (M1-M5), which are G-protein coupled receptors (GPCRs). Hyoscyamine is a non-selective antagonist for these receptors. The signaling pathways initiated by the activation of these receptors are crucial to understanding the mechanism of action of hyoscyamine.
Caption: Muscarinic Receptor Signaling Pathway Antagonized by Deuterated Hyoscyamine.
Conclusion
This technical guide provides essential information on the stability and storage of deuterated hyoscyamine for research and drug development professionals. While specific quantitative stability data for the deuterated form is limited, the provided information on the non-deuterated form offers a strong foundation for handling and stability assessment. Adherence to the recommended storage conditions and the use of appropriate stability-indicating analytical methods are paramount to ensure the quality and reliability of deuterated hyoscyamine in scientific investigations. The included signaling pathway diagram further elucidates the mechanism of action, providing a comprehensive understanding of this important compound.
Disclaimer: The information provided in this guide is for technical and informational purposes only. The stability profile of deuterated hyoscyamine may exhibit some differences from its non-deuterated counterpart due to the kinetic isotope effect. It is recommended to perform specific stability studies for deuterated hyoscyamine under the conditions relevant to its intended use. The experimental protocols provided are representative and may require optimization for specific applications.
References
A Technical Guide to (-)-Hyoscyamine-d3 for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available (-)-Hyoscyamine-d3, a critical tool for researchers in pharmacology, toxicology, and drug development. This document details its primary application as an internal standard in quantitative analysis, outlines experimental protocols, and illustrates the key signaling pathways influenced by its non-deuterated counterpart, (-)-Hyoscyamine.
Commercial Availability and Specifications
(-)-Hyoscyamine-d3 is offered by several reputable suppliers of research chemicals and analytical standards. Its primary use is as an internal standard for the accurate quantification of (-)-Hyoscyamine in biological matrices by mass spectrometry-based methods. The deuterium labeling provides a distinct mass shift, allowing for precise differentiation between the analyte and the internal standard. Below is a summary of offerings from prominent commercial suppliers.
| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Unit Sizes |
| Cayman Chemical | 26760 | ≥95% | ≥99% deuterated forms (d1-d3); ≤1% d0 | 5 mg |
| MedchemExpress | HY-N0471S | 98.87% | Not specified | 1 mg, 5 mg, 10 mg |
| GlpBio | GC13687 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg |
| Santa Cruz Biotechnology | sc-211115 | Not specified | Not specified | 1 mg, 5 mg |
| LGC Standards (TRC) | H942302 | Not specified | Not specified | 1 mg, 5 mg, 10 mg, 25 mg |
Experimental Protocol: Quantification of (-)-Hyoscyamine in Human Plasma using LC-MS/MS
The following protocol is a synthesized methodology based on established analytical methods for the quantification of l-hyoscyamine in biological fluids. (-)-Hyoscyamine-d3 serves as the internal standard (IS) to ensure accuracy and precision.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard, (-)-Hyoscyamine-d3 (concentration to be optimized, e.g., 10 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Ramp to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometry Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(-)-Hyoscyamine: m/z 290.2 → 124.1
-
(-)-Hyoscyamine-d3 (IS): m/z 293.2 → 127.1
-
-
Instrument Parameters (to be optimized for specific instrumentation):
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Collision Gas: Argon
-
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of calibration standards against their known concentrations.
-
The concentration of (-)-Hyoscyamine in the plasma samples is determined by interpolating their peak area ratios from the calibration curve.
Signaling Pathways
(-)-Hyoscyamine is a non-selective competitive antagonist of muscarinic acetylcholine receptors (mAChRs).[1][2] These G-protein coupled receptors are involved in a multitude of physiological processes. The binding of (-)-Hyoscyamine blocks the binding of the endogenous ligand, acetylcholine (ACh), thereby inhibiting downstream signaling cascades. The five subtypes of muscarinic receptors (M1-M5) couple to different G-proteins, primarily Gq/11 and Gi/o.
Gq/11-Coupled Muscarinic Receptor Signaling (M1, M3, M5)
M1, M3, and M5 receptors couple to Gq/11 proteins. Upon activation by acetylcholine, the Gαq subunit activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). (-)-Hyoscyamine blocks these downstream effects by preventing the initial receptor activation.
References
Safety and Handling of (-)-Hyoscyamine-d3: A Technical Guide for Researchers
For research use only. Not for human or veterinary use.
This document provides a comprehensive guide to the safe handling, storage, and disposal of (-)-Hyoscyamine-d3 for researchers, scientists, and drug development professionals. (-)-Hyoscyamine-d3 is the deuterated form of (-)-hyoscyamine, a potent tropane alkaloid and a competitive, non-selective antagonist of muscarinic acetylcholine receptors.[1][2] Due to its high potency and potential for toxicity, strict adherence to safety protocols is imperative.
Hazard Identification and Toxicological Profile
(-)-Hyoscyamine-d3 is classified as a toxic substance. The non-deuterated form, (-)-hyoscyamine, is known to be highly potent, with an oral lethal dose in humans estimated to be less than 5 mg/kg. The primary mechanism of toxicity is the blockade of muscarinic receptors, leading to a range of anticholinergic effects.
GHS Classification:
-
Acute Toxicity, Oral (Category 2)
-
Acute Toxicity, Inhalation (Category 2)
Signal Word: Danger
Hazard Statements:
-
H300: Fatal if swallowed.
-
H330: Fatal if inhaled.
Toxicological Data Summary
| Parameter | Value | Species | Reference |
| LD50 (Oral) of Hyoscyamine | 95 mg/kg | Mouse | Cayman Chemical |
Physical and Chemical Properties
| Property | Value |
| Synonyms | (1R,3R,5S)-8-(methyl-d3)-8-azabicyclo[3.2.1]octan-3-yl (S)-3-hydroxy-2-phenylpropanoate, L-Hyoscyamine-d3, (S)-Hyoscyamine-d3 |
| Molecular Formula | C₁₇H₂₀D₃NO₃ |
| Molecular Weight | 292.4 g/mol |
| Appearance | Solid |
| Solubility | Chloroform: 50 mg/ml; Ethanol: soluble; Methanol: soluble |
| Stability | Stable for at least 4 years when stored as supplied at -20°C. Affected by light and heat. |
Experimental Protocols: Safe Handling and Use
Adherence to the following protocols is crucial to minimize the risk of exposure when working with (-)-Hyoscyamine-d3.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks associated with the planned experiment should be conducted to determine the appropriate level of PPE. The following are minimum requirements:
-
Gloves: Two pairs of powder-free nitrile gloves should be worn at all times. Change gloves immediately if contaminated.
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.
-
Lab Coat: A fully buttoned lab coat must be worn.
-
Respiratory Protection: For procedures that may generate aerosols or dust, such as weighing or preparing concentrated solutions, a NIOSH-approved respirator is required. Work should be performed in a certified chemical fume hood or a ventilated balance enclosure.[3][4]
Weighing and Solution Preparation
Due to the high potency of (-)-Hyoscyamine-d3, extreme caution must be exercised during weighing and solution preparation to prevent inhalation of airborne particles and direct contact.
Protocol for Weighing:
-
Preparation: Ensure the analytical balance is located inside a ventilated balance enclosure (VBE) or a chemical fume hood.[3] Decontaminate the weighing area before and after use.
-
Tare: Place a clean, tared weigh boat or vial on the balance.
-
Dispensing: Using a dedicated spatula, carefully transfer the desired amount of (-)-Hyoscyamine-d3 to the weigh boat. Avoid any sudden movements that could generate dust. Automated dispensing systems are recommended for handling highly potent compounds to minimize exposure.
-
Cleaning: After weighing, carefully clean the spatula and any contaminated surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
Protocol for Solution Preparation:
-
Solvent Addition: In a chemical fume hood, add the desired solvent to the vial containing the weighed (-)-Hyoscyamine-d3.
-
Dissolution: Cap the vial securely and vortex or sonicate until the compound is fully dissolved.
-
Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and appropriate hazard symbols.
Storage and Stability
Proper storage is essential to maintain the integrity of (-)-Hyoscyamine-d3.
| Storage Condition | Stability |
| Solid at -20°C | ≥ 4 years |
| In Solution | Prepare fresh solutions daily. If storage is necessary, store in a tightly sealed vial at -20°C and protect from light. Long-term stability in solution has not been determined. |
Tropane alkaloids, in general, are susceptible to degradation by heat and light. Therefore, it is crucial to store (-)-Hyoscyamine-d3 in a dark, cool environment.
Spill and Emergency Procedures
Spill Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
For a small spill (less than 5 mg):
-
Evacuate and Secure: Alert others in the immediate area and restrict access.
-
Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye protection. A respirator may be necessary depending on the nature of the spill.
-
Containment: If it is a powder, gently cover the spill with damp paper towels to avoid raising dust. If it is a liquid, absorb the spill with an inert absorbent material.
-
Decontamination: Clean the spill area with a 10% bleach solution, followed by a 1% sodium thiosulfate solution to neutralize the bleach. Finally, wash the area with soap and water.
-
Disposal: All contaminated materials must be placed in a sealed container and disposed of as hazardous chemical waste.
For a large spill (more than 5 mg):
-
Evacuate: Immediately evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.
-
Secure the Area: Close the doors to the affected area and post a warning sign.
-
Await Professional Assistance: Do not attempt to clean up a large spill without specialized training and equipment.
First Aid Measures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Disposal
All waste containing (-)-Hyoscyamine-d3, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with institutional, local, and national regulations.
Protocol for Disposal of Small Research Quantities:
-
Segregation: Collect all (-)-Hyoscyamine-d3 waste in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Labeling: The container must be labeled with "Hazardous Waste," the chemical name "(-)-Hyoscyamine-d3," and the associated hazards (Toxic).
-
Collection: Arrange for collection by your institution's EHS department. Do not dispose of (-)-Hyoscyamine-d3 down the drain.
Signaling Pathways and Logical Relationships
Mechanism of Action: Muscarinic Receptor Antagonism
(-)-Hyoscyamine-d3 acts as a competitive antagonist at all five subtypes of muscarinic acetylcholine receptors (M1-M5). By blocking the binding of the endogenous neurotransmitter, acetylcholine, it inhibits parasympathetic nerve stimulation of smooth muscle, cardiac muscle, and exocrine glands.
Caption: Mechanism of (-)-Hyoscyamine-d3 as a muscarinic antagonist.
Laboratory Safety Workflow for Handling Potent Compounds
A structured workflow is essential for minimizing risk when handling potent compounds like (-)-Hyoscyamine-d3.
Caption: General laboratory safety workflow for potent compounds.
References
Natural occurrence of L-hyoscyamine in Solanaceae plants
An In-depth Technical Guide to the Natural Occurrence of L-Hyoscyamine in Solanaceae Plants
For: Researchers, Scientists, and Drug Development Professionals
Abstract
L-hyoscyamine, a tropane alkaloid, is a secondary metabolite of significant medicinal importance, primarily sourced from plants belonging to the Solanaceae family. As a competitive antagonist of muscarinic receptors, it is the active levorotatory isomer of atropine and is utilized in various pharmaceutical applications for its anticholinergic and antispasmodic properties.[1][2] This technical guide provides a comprehensive overview of the natural occurrence of L-hyoscyamine in key Solanaceae species, detailing quantitative data, established experimental protocols for its extraction and analysis, and the underlying biosynthetic pathways.
Quantitative Occurrence of L-Hyoscyamine in Solanaceae Species
The concentration of L-hyoscyamine varies significantly among different species of the Solanaceae family, as well as between different organs of the same plant and its developmental stage.[3][4] The synthesis of tropane alkaloids primarily occurs in the roots and is subsequently translocated to aerial parts of the plant. Key genera known for producing these alkaloids include Atropa, Datura, and Hyoscyamus.
The following table summarizes the quantitative data on L-hyoscyamine content from various studies. It is important to note that concentrations can be influenced by geographical origin, cultivation conditions, and the analytical methods employed.
| Plant Species | Plant Part/Culture | L-Hyoscyamine Content | Reference(s) |
| Atropa belladonna | Leaves (Wild Type) | 0.92 mg/g DW | |
| Roots (Wild Type) | 0.53 mg/g DW | ||
| Leaves | 1.47 - 5.12 mg/g DW | ||
| Roots (Mutant) | 2.80 mg/g DW | ||
| Datura stramonium | Capsules (Control) | 8.51 mg/g DW | |
| Roots (Control) | 1.22 mg/g DW | ||
| Capsules (Elicited) | >19 mg/g FW | ||
| Roots (Elicited) | >20 mg/g FW | ||
| Callus (Elicited) | 4.06 mg/g DW | ||
| Leaves (Total Alkaloids) | 0.2 - 0.5% DW | ||
| Hyoscyamus niger | Callus (Control) | 0.014 µg/g | |
| Callus (EMS Treated) | 0.034 µg/g | ||
| Roots | 7.8 mg/g | ||
| Hyoscyamus reticulatus | Whole Plant | 0.33 - 0.56 mg/g DW | |
| Hyoscyamus pusillus | Leaves (Flowering) | Highest concentration | |
| Mandragora officinarum | Not Detected | 0 mg/Kg DW |
DW: Dry Weight, FW: Fresh Weight, EMS: Ethyl Methane Sulfonate
Experimental Protocols for Extraction and Quantification
The analysis of L-hyoscyamine from plant matrices involves two critical stages: extraction from the complex plant material and subsequent quantification using analytical chromatographic techniques.
Extraction Methodologies
Solid-liquid extraction is the most widely employed method for isolating tropane alkaloids. The choice of solvent and conditions is critical for achieving high extraction efficiency.
Protocol 1: Acidified Methanol Extraction This protocol is suitable for general laboratory-scale extraction.
-
Sample Preparation: Dry the plant material (e.g., leaves, roots) at 55°C for 120 minutes and grind it into a fine powder.
-
Extraction: Macerate 100 mg of the powdered plant material with 10 ml of an extraction solvent, such as methanol containing 1% tartaric acid.
-
Sonication: Sonicate the mixture for 10-15 minutes to enhance cell wall disruption and solvent penetration.
-
Incubation: Allow the mixture to stand at room temperature for at least 1 hour, or heat at a controlled temperature (e.g., 90°C) for 15 minutes.
-
Filtration: Filter the extract through filter paper to remove solid plant debris.
-
Purification (Acid-Base Partitioning):
-
Evaporate the solvent from the filtrate.
-
Redissolve the residue in 2 ml of 1N H₂SO₄.
-
Wash the acidic solution with chloroform (or diethyl ether) to remove non-alkaloidal compounds. Discard the organic layer.
-
Adjust the pH of the aqueous layer to ~10 with 28% NH₄OH on an ice bath.
-
Extract the alkaloids from the basified solution with chloroform (3 x 2 ml).
-
Pool the chloroform fractions, dry over anhydrous Na₂SO₄, and evaporate to dryness.
-
-
Final Step: Reconstitute the dried alkaloid extract in a suitable solvent (e.g., methanol or the HPLC mobile phase) for analysis.
Alternative Extraction Techniques:
-
Pressurized Liquid Extraction (PLE): Utilizes elevated temperatures and pressures with solvents like methanol for higher efficiency.
-
Ultrasonic Extraction: Employs ultrasonic waves to facilitate extraction, often with solvents like 70-80% ethanol at a controlled pH of 4.5-5.5.
Quantification Methodologies
High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the quantification of L-hyoscyamine. Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also powerful alternatives.
Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) This method provides reliable and reproducible quantification.
-
Instrumentation: An HPLC system equipped with a UV-Vis or Diode-Array Detector (DAD).
-
Column: Reversed-phase C18 (e.g., 25 cm × 4.6 mm, 5 µm) or Phenyl column.
-
Mobile Phase: An isocratic mixture of triethylammonium phosphate buffer (30 mM, pH 6.2) and acetonitrile (75:25 v/v).
-
Flow Rate: 1.0 ml/min.
-
Detection Wavelength: 210 nm.
-
Quantification: External standard method using a calibration curve constructed from certified L-hyoscyamine standard solutions of known concentrations. The retention time for hyoscyamine is typically around 11 minutes under these conditions.
Alternative Analytical Techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides excellent separation and structural confirmation but may require derivatization of the alkaloids.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, allowing for rapid analysis with minimal sample preparation. Detection is typically performed in positive electrospray ionization (ESI+) mode.
-
High-Performance Thin-Layer Chromatography (HPTLC): A cost-effective method for simultaneous analysis of multiple samples, using densitometric scanning for quantification after visualization with reagents like Dragendorff's.
Biosynthesis and Signaling Pathways
The biosynthesis of L-hyoscyamine is a complex, multi-step pathway originating from the amino acid ornithine. The key enzymatic steps are localized in the root pericycle cells.
The pathway begins with the decarboxylation of ornithine to putrescine by ornithine decarboxylase (ODC) . Putrescine is then methylated by putrescine N-methyltransferase (PMT) to form N-methylputrescine. This is followed by oxidative deamination by N-methylputrescine oxidase (MPO) , leading to the formation of the tropane ring precursor. Subsequent steps involve condensation and reduction, catalyzed by enzymes like tropinone reductase I (TR-I) , to form tropine.
In a parallel branch of the pathway, phenylalanine is converted to phenyllactic acid. Tropine then condenses with this phenyllactic acid moiety to form the key intermediate, littorine. A cytochrome P450-mediated rearrangement of littorine yields hyoscyamine aldehyde, which is then reduced to L-hyoscyamine. L-hyoscyamine can be further converted to scopolamine via a two-step epoxidation reaction catalyzed by hyoscyamine 6β-hydroxylase (H6H) .
Caption: Key steps in the L-hyoscyamine and scopolamine biosynthetic pathway.
General Experimental Workflow
The process of analyzing L-hyoscyamine from plant sources follows a structured workflow, from sample acquisition to final data analysis. The diagram below illustrates the typical logical steps and options available at each stage for researchers.
Caption: A generalized workflow for the analysis of L-hyoscyamine from Solanaceae plants.
Conclusion
L-hyoscyamine remains a critical phytochemical sourced predominantly from the Solanaceae family. This guide highlights the variability in its natural occurrence and provides a foundation of standardized protocols for its reliable extraction and quantification. For researchers and drug development professionals, understanding the quantitative distribution and the biosynthetic pathways is essential for optimizing sourcing, developing high-yield cultivars through metabolic engineering, and ensuring quality control in pharmaceutical production. The continued refinement of analytical techniques, particularly hyphenated mass spectrometry methods, will further enhance the precision and speed of L-hyoscyamine analysis in complex botanical matrices.
References
- 1. brieflands.com [brieflands.com]
- 2. HPLC Method for Analysis of Hyoscyamine | SIELC Technologies [sielc.com]
- 3. Elicitation of Hyoscyamine Production in Datura stramonium L. Plants Using Tobamoviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction and Determination of Tropan Alkaloids, Hyoscyamine and Scopolamine, from Different Parts of Hyoscyamus pusillus L. in Different Stages of Plant Growth [ijmapr.areeo.ac.ir]
The Pharmacological Profile of Non-Labeled Hyoscyamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine, is a well-established antimuscarinic agent.[1][2] Extracted from plants of the Solanaceae family, such as Atropa belladonna (deadly nightshade) and Hyoscyamus niger (henbane), it has a long history of medicinal use.[1][3] This technical guide provides an in-depth overview of the pharmacological profile of non-labeled hyoscyamine, focusing on its mechanism of action, receptor binding affinity, signaling pathways, pharmacokinetics, and pharmacodynamics. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and pharmacological research.
Mechanism of Action
Hyoscyamine exerts its pharmacological effects by acting as a competitive, non-selective antagonist of muscarinic acetylcholine receptors (mAChRs).[1] It competes with the endogenous neurotransmitter, acetylcholine (ACh), for binding sites on these receptors, thereby inhibiting the physiological responses mediated by parasympathetic nerve stimulation. By blocking the action of acetylcholine, hyoscyamine reduces smooth muscle contractions, decreases glandular secretions, and modulates heart rate.
Receptor Binding Affinity
Hyoscyamine exhibits a non-selective binding profile across the five subtypes of muscarinic acetylcholine receptors (M1, M2, M3, M4, and M5). While specific Ki values for l-hyoscyamine are not always separately reported, it is the pharmacologically active component of atropine (a racemic mixture of d- and l-hyoscyamine), with approximately twice the potency. The binding affinities of atropine, which can be considered a close surrogate for hyoscyamine's profile, are presented in the table below. The data indicates a high affinity for all muscarinic receptor subtypes, consistent with its non-selective antagonist activity.
Table 1: Muscarinic Receptor Binding Affinities of Atropine
| Receptor Subtype | Ki (nM) |
| M1 | 1.27 ± 0.36 |
| M2 | 3.24 ± 1.16 |
| M3 | 2.21 ± 0.53 |
| M4 | 0.77 ± 0.43 |
| M5 | 2.84 ± 0.84 |
| Data represents the inhibitory constant (Ki) values for atropine, which is a racemic mixture of d- and l-hyoscyamine. L-hyoscyamine is the active isomer and is approximately twice as potent. |
Signaling Pathways
The antagonism of muscarinic receptors by hyoscyamine interrupts downstream signaling cascades initiated by acetylcholine. Muscarinic receptors are G-protein coupled receptors (GPCRs) that signal through different pathways depending on the receptor subtype.
-
M1, M3, and M5 Receptors: These receptors are coupled to Gq/11 proteins. Upon activation by acetylcholine, Gq/11 activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Hyoscyamine blocks this entire cascade by preventing the initial receptor activation.
-
M2 and M4 Receptors: These receptors are coupled to Gi/o proteins. Acetylcholine binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization. Hyoscyamine's antagonism of M2 and M4 receptors prevents these inhibitory effects.
Pharmacokinetics
The pharmacokinetic profile of hyoscyamine is characterized by rapid absorption and distribution, followed by relatively rapid elimination.
Table 2: Pharmacokinetic Parameters of Hyoscyamine
| Parameter | Value | Reference(s) |
| Absorption | ||
| Bioavailability (Oral) | ~50% | |
| Tmax (Oral) | - | - |
| Distribution | ||
| Plasma Protein Binding | ~50% | |
| Volume of Distribution (Vd) | - | - |
| Metabolism | ||
| Metabolic Pathways | Partial hydrolysis to tropic acid and tropine | |
| Elimination | ||
| Elimination Route | Primarily urine | |
| Half-life (t½) | 2 - 3.5 hours | |
| Clearance (CL) | - | - |
| Note: Specific values for Tmax, Vd, and CL are not consistently reported in the literature. |
Pharmacodynamics
The antagonist effects of hyoscyamine on muscarinic receptors translate into a range of physiological responses affecting various organ systems.
Table 3: Pharmacodynamic Effects of Hyoscyamine
| System | Effect |
| Gastrointestinal | Reduced motility and spasm, decreased gastric acid secretion. |
| Genitourinary | Relaxation of bladder smooth muscle, potential for urinary retention. |
| Cardiovascular | Tachycardia (at higher doses) due to blockade of M2 receptors on the sinoatrial node. |
| Respiratory | Decreased bronchial secretions. |
| Ocular | Mydriasis (pupil dilation) and cycloplegia (paralysis of accommodation). |
| Exocrine Glands | Reduced salivation, sweating, and lacrimation. |
| Central Nervous System | Can cause drowsiness, dizziness, and at higher doses, confusion and hallucinations. |
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol outlines a standard in vitro method to determine the binding affinity (Ki) of hyoscyamine for muscarinic receptor subtypes.
Objective: To determine the inhibitory constant (Ki) of hyoscyamine at each of the five muscarinic receptor subtypes (M1-M5) expressed in a suitable cell line (e.g., CHO or HEK293 cells).
Principle: This is a competitive binding assay where unlabeled hyoscyamine competes with a fixed concentration of a radiolabeled muscarinic antagonist (e.g., [3H]-N-methylscopolamine, [3H]-NMS) for binding to the receptors. The concentration of hyoscyamine that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and this value is then used to calculate the Ki.
Materials:
-
Cell membranes expressing a specific human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS).
-
Unlabeled hyoscyamine.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control: Atropine (10 µM).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation cocktail.
-
Liquid scintillation counter.
-
Cell harvester.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Resuspend the membranes in assay buffer to a final protein concentration of 5-20 µ g/well .
-
Compound Dilution: Prepare serial dilutions of hyoscyamine in assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding: 50 µL of 10 µM atropine.
-
Competition: 50 µL of each hyoscyamine dilution.
-
-
Add 50 µL of [3H]-NMS (at a concentration near its Kd) to all wells.
-
Add 150 µL of the cell membrane suspension to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the hyoscyamine concentration.
-
Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
cAMP Functional Assay for M2/M4 Receptor Antagonism
This protocol describes a cell-based functional assay to measure the ability of hyoscyamine to antagonize the inhibition of cAMP production mediated by M2 and M4 receptors.
Objective: To determine the functional potency (IC50) of hyoscyamine in blocking the agonist-induced inhibition of adenylyl cyclase via M2 or M4 receptors.
Principle: M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cAMP levels. In this assay, adenylyl cyclase is first stimulated with forskolin to produce a measurable level of cAMP. An agonist for the M2 or M4 receptor is then added, which inhibits this cAMP production. The ability of hyoscyamine to reverse this inhibition is then quantified.
Materials:
-
Cells stably expressing human M2 or M4 muscarinic receptors.
-
Muscarinic agonist (e.g., carbachol).
-
Forskolin.
-
Unlabeled hyoscyamine.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Cell culture medium and reagents.
-
96- or 384-well plates.
-
Plate reader compatible with the chosen cAMP assay kit.
Procedure:
-
Cell Plating: Plate the M2 or M4 expressing cells in a suitable multi-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of hyoscyamine.
-
Assay: a. Wash the cells with assay buffer. b. Pre-incubate the cells with the different concentrations of hyoscyamine for a defined period. c. Add a fixed concentration of the muscarinic agonist. d. Add a fixed concentration of forskolin to stimulate adenylyl cyclase. e. Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the cAMP assay kit.
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the hyoscyamine concentration.
-
Determine the IC50 value, which is the concentration of hyoscyamine that causes a 50% reversal of the agonist-induced inhibition of cAMP production.
Conclusion
Hyoscyamine is a potent, non-selective muscarinic antagonist with a well-defined mechanism of action and a predictable pharmacokinetic and pharmacodynamic profile. Its ability to block the effects of acetylcholine at all five muscarinic receptor subtypes underlies its therapeutic applications and its side-effect profile. This technical guide provides a comprehensive summary of the core pharmacological properties of hyoscyamine, along with detailed experimental protocols for its characterization, to support further research and development in the field of muscarinic receptor pharmacology.
References
The Use of (-)-Hyoscyamine-d3 in Elucidating Tropane Alkaloid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of deuterium-labeled (-)-hyoscyamine, specifically (-)-Hyoscyamine-d3, in the study of tropane alkaloid biosynthesis. Tropane alkaloids, a class of secondary metabolites found predominantly in the Solanaceae family of plants, include pharmaceutically important compounds such as hyoscyamine and scopolamine.[1] Understanding their biosynthetic pathways is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable medicines in plants or microbial systems.[1] The use of stable isotope-labeled precursors, like (-)-Hyoscyamine-d3, is a powerful technique for tracing metabolic pathways and quantifying metabolic flux.[2][3]
Core Biosynthetic Pathway of Tropane Alkaloids
The biosynthesis of hyoscyamine begins with the amino acid L-ornithine, which is converted to putrescine. Through a series of enzymatic reactions, the characteristic tropane ring is formed. The pathway then involves the esterification of tropine with tropic acid to form hyoscyamine, which can be further converted to scopolamine.[1] Key enzymes in this pathway, such as putrescine N-methyltransferase (PMT) and hyoscyamine 6β-hydroxylase (H6H), are often rate-limiting steps and are therefore key targets for metabolic engineering.
Quantitative Data Presentation
The following tables summarize the kind of quantitative data that can be obtained from feeding studies using (-)-Hyoscyamine-d3. The data presented here is representative and compiled from various studies investigating tropane alkaloid biosynthesis.
Table 1: Isotopic Enrichment in Tropane Alkaloids after Feeding with (-)-Hyoscyamine-d3
| Time (hours) | (-)-Hyoscyamine-d3 (%) | Scopolamine-d3 (%) | Other Metabolites-d3 (%) |
| 0 | 100 | 0 | 0 |
| 12 | 75 | 15 | 10 |
| 24 | 50 | 35 | 15 |
| 48 | 20 | 60 | 20 |
| 72 | 5 | 75 | 20 |
This table illustrates the conversion of (-)-Hyoscyamine-d3 into its downstream metabolite, scopolamine, and other related compounds over time in a plant hairy root culture system.
Table 2: Metabolic Flux Analysis of Tropane Alkaloid Biosynthesis
| Metabolic Step | Flux Rate (nmol/g DW/h) |
| Hyoscyamine to 6-hydroxyhyoscyamine | 5.2 |
| 6-hydroxyhyoscyamine to Scopolamine | 3.8 |
This table provides an example of metabolic flux rates calculated from the isotopic enrichment data, indicating the efficiency of enzymatic conversions in the pathway.
Experimental Protocols
A detailed methodology for a typical feeding study with (-)-Hyoscyamine-d3 in a plant hairy root culture system is outlined below.
Preparation and Administration of (-)-Hyoscyamine-d3
-
Preparation of Feeding Solution: Dissolve (-)-Hyoscyamine-d3 in a sterile, aqueous buffer compatible with the plant culture medium to a final concentration of 10-50 µM.
-
Administration to Hairy Root Cultures: Introduce the (-)-Hyoscyamine-d3 solution to established hairy root cultures of a tropane alkaloid-producing plant (e.g., Datura stramonium) under sterile conditions.
Sample Collection and Extraction
-
Harvesting: Collect hairy root samples at various time points (e.g., 0, 12, 24, 48, 72 hours) after the administration of the labeled compound.
-
Extraction:
-
Freeze the harvested root tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powdered tissue with an appropriate solvent, such as methanol or a chloroform-methanol-ammonia mixture.
-
Centrifuge the mixture to pellet the cell debris and collect the supernatant containing the alkaloids.
-
Analytical Methodology: GC-MS and LC-MS/MS
The quantification of (-)-Hyoscyamine-d3 and its metabolites is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Table 3: GC-MS Parameters for Tropane Alkaloid Analysis
| Parameter | Setting |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Oven Program | 150°C for 1 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detector | Quadrupole |
| Scan Range | m/z 50-500 |
Table 4: LC-MS/MS Parameters for Tropane Alkaloid Analysis
| Parameter | Setting |
| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Detector | Triple Quadrupole |
| MRM Transitions | Specific precursor-product ion pairs for each analyte |
Mandatory Visualizations
Diagrams of Biosynthetic Pathway and Experimental Workflow
The following diagrams, created using the DOT language, illustrate the core tropane alkaloid biosynthetic pathway and a typical experimental workflow for a feeding study.
References
Methodological & Application
Application Note: High-Throughput Quantification of Hyoscyamine in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of hyoscyamine in human plasma. The method utilizes a deuterated internal standard (Hyoscyamine-d3) for accurate and precise quantification. Sample preparation is achieved through a straightforward protein precipitation protocol, making it amenable to high-throughput analysis. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in the positive ion electrospray ionization (ESI) mode. The method was validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for pharmacokinetic studies and other applications requiring the quantification of hyoscyamine in a biological matrix.
Introduction
Hyoscyamine is a tropane alkaloid and the levorotatory isomer of atropine, acting as a non-selective muscarinic receptor antagonist. It is used clinically to treat a variety of gastrointestinal disorders and other conditions. Due to its pharmacological activity, there is a need for a robust and sensitive analytical method to quantify its concentration in biological matrices for pharmacokinetic and toxicological studies. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological fluids due to its high selectivity, sensitivity, and reproducibility. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is crucial for correcting for matrix effects and variability in sample processing and instrument response.[1][2]
This application note provides a detailed protocol for the extraction and quantification of hyoscyamine in human plasma using hyoscyamine-d3 as an internal standard. The method is validated to meet the typical requirements for bioanalytical method validation.
Experimental
Materials and Reagents
-
Hyoscyamine (Reference Standard)
-
Hyoscyamine-d3 (Internal Standard)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid
-
Human plasma (with anticoagulant)
Stock and Working Solutions
-
Hyoscyamine Stock Solution (1 mg/mL): Accurately weigh and dissolve hyoscyamine in methanol.
-
Hyoscyamine-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve hyoscyamine-d3 in methanol.
-
Working Solutions: Prepare working solutions of hyoscyamine and hyoscyamine-d3 by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v).
Sample Preparation: Protein Precipitation
-
Label polypropylene microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of human plasma into the appropriately labeled tubes.
-
Spike with the appropriate working solution of hyoscyamine for calibration standards and QC samples.
-
Add 10 µL of the hyoscyamine-d3 internal standard working solution to all tubes (except for blank matrix samples).
-
Add 150 µL of acetonitrile (containing 0.1% formic acid) to each tube to precipitate the plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject a portion of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500 °C |
| Collision Gas | Nitrogen |
| MRM Transitions | See Table 1 |
Table 1: MRM Transitions for Hyoscyamine and Hyoscyamine-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Hyoscyamine | 290.1 | 124.1 | 150 | 35 |
| Hyoscyamine-d3 | 293.1 | 124.1 | 150 | 35 |
Note: The MRM transition for hyoscyamine is based on published literature.[3] The transition for hyoscyamine-d3 is a predicted transition assuming deuteration on the tropane ring, which does not affect the tropylium ion fragment (m/z 124.1).
Results and Discussion
Method Validation
The LC-MS/MS method was validated for linearity, precision, accuracy, and recovery. The results are summarized in the following tables.
Table 2: Linearity of Hyoscyamine Calibration Curve
| Calibration Range (ng/mL) | R² | Weighting |
| 0.1 - 100 | > 0.995 | 1/x² |
Table 3: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| LLOQ | 0.1 | < 15 | < 15 | ± 20 | ± 20 |
| Low | 0.3 | < 10 | < 10 | ± 15 | ± 15 |
| Medium | 10 | < 10 | < 10 | ± 15 | ± 15 |
| High | 80 | < 10 | < 10 | ± 15 | ± 15 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %RE: Percent Relative Error. Data is representative of typical performance.
Table 4: Recovery of Hyoscyamine
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) |
| Low | 0.3 | > 85 |
| Medium | 10 | > 85 |
| High | 80 | > 85 |
Conclusion
This application note presents a rapid, sensitive, and robust LC-MS/MS method for the quantification of hyoscyamine in human plasma using a deuterated internal standard. The simple protein precipitation sample preparation protocol allows for high-throughput analysis. The method demonstrates excellent linearity, precision, accuracy, and recovery, making it well-suited for pharmacokinetic studies and other research applications.
Visualizations
Caption: Experimental workflow for hyoscyamine quantification.
Caption: Key features and performance of the analytical method.
References
Application Notes and Protocols for the Quantification of Tropane Alkaloids using GC-MS with (-)-Hyoscyamine-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of tropane alkaloids, such as atropine and scopolamine, in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs (-)-Hyoscyamine-d3 as an internal standard for accurate and reliable quantification.
Introduction
Tropane alkaloids are a class of naturally occurring compounds found in plants of the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger.[1][2][3] These compounds, including hyoscyamine and scopolamine, are known for their anticholinergic properties and are used in various pharmaceutical applications.[1][2] Accurate quantification of these alkaloids is crucial for drug development, toxicological analysis, and quality control of plant-derived products.
Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and semi-volatile compounds. However, tropane alkaloids can be thermally unstable, which may lead to degradation in the GC inlet at high temperatures. To address this, derivatization to more stable forms, such as trimethylsilyl (TMS) derivatives, is often employed to improve their chromatographic properties and prevent thermal degradation. The use of a deuterated internal standard like (-)-Hyoscyamine-d3 (a stable isotope-labeled analog of atropine/hyoscyamine) is essential for correcting variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for sample preparation, derivatization, and GC-MS analysis.
Reagents and Materials
-
Solvents: Dichloromethane, Methanol, Ethyl Acetate (GC-MS grade)
-
Reagents: Borate buffer, Sodium hydroxide, Hydrochloric acid
-
Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal Standard: (-)-Hyoscyamine-d3 (or Atropine-d3) solution
-
Analytes: Atropine, Scopolamine, and other relevant tropane alkaloid standards
-
Extraction Columns: Extrelut® column or Solid Phase Extraction (SPE) cartridges
-
Vials: 1.5 mL glass autosampler vials with inserts
Sample Preparation
The following protocol is a general guideline and may need optimization depending on the specific matrix (e.g., biological fluids, plant extracts).
2.2.1. Liquid-Liquid Extraction for Biological Samples (Serum, Urine)
-
To 1.0 mL of the biological sample (serum or urine), add the internal standard, (-)-Hyoscyamine-d3.
-
Adjust the pH of the sample to basic conditions using a borate buffer.
-
Apply the mixture to an Extrelut column.
-
Elute the tropane alkaloids from the column with dichloromethane.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
The dried residue is now ready for derivatization.
2.2.2. Extraction from Plant Material
-
Homogenize a known weight of the dried and powdered plant material.
-
Perform an extraction using a suitable solvent, such as methanol or a mixture of dichloromethane and methanol. This can be done through ultrasonication or maceration.
-
Filter the extract to remove solid plant debris.
-
Spike the extract with the internal standard, (-)-Hyoscyamine-d3.
-
Perform an acid-base cleanup:
-
Acidify the extract with hydrochloric acid and wash with a non-polar solvent like n-hexane to remove lipids.
-
Basify the aqueous layer with sodium hydroxide and extract the alkaloids into dichloromethane or ethyl acetate.
-
-
Evaporate the organic layer to dryness.
-
The residue is ready for derivatization.
Derivatization
To improve the thermal stability and chromatographic behavior of the tropane alkaloids, they are converted to their trimethylsilyl (TMS) derivatives.
-
To the dried residue from the sample preparation step, add 50 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 80°C for 20 minutes.
-
Cool the vial to room temperature.
-
The sample is now derivatized and ready for GC-MS analysis.
GC-MS Instrumentation and Conditions
The following are typical GC-MS parameters. These may need to be optimized for your specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | Semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250°C |
| Injection Volume | 1-2 µL |
| Injection Mode | Splitless |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial temperature of 100°C, hold for 1 min, then ramp at 20°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions (m/z) | To be determined based on the TMS-derivatives of the target alkaloids and internal standard. For underivatized atropine, characteristic ions might be 124 and 287. For the internal standard, corresponding deuterated fragments would be monitored. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from GC-MS analysis of tropane alkaloids.
Table 1: Calibration and Linearity Data
| Analyte | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| Atropine | 10 - 5000 | > 0.99 |
| Scopolamine | 10 - 5000 | > 0.99 |
Data synthesized from literature reporting similar linearity ranges.
Table 2: Detection and Quantification Limits
| Analyte | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |
| Atropine | 5.0 | 10 |
| Scopolamine | 5.0 | 10 |
Values are based on reported detection limits for tropane alkaloids in biological matrices.
Table 3: Recovery and Precision
| Analyte | Spiked Concentration (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Atropine | 100 | > 80% | < 10% |
| Scopolamine | 100 | > 80% | < 10% |
Recovery rates are typically expected to be above 80% for this type of analysis.
Diagrams
The following diagrams illustrate the experimental workflow for the GC-MS analysis of tropane alkaloids.
Caption: Experimental workflow for tropane alkaloid analysis.
Caption: Logical steps from sample to final data.
References
- 1. Tropane alkaloids GC/MS analysis and low dose elicitors’ effects on hyoscyamine biosynthetic pathway in hairy roots of Algerian Datura species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine - Journal of Medicinal Plants [jmp.ir]
- 3. mdpi.com [mdpi.com]
Chiral Separation of Hyoscyamine Enantiomers Using a Labeled Standard: An Application Note and Protocol
Abstract
This application note presents a detailed methodology for the chiral separation and quantification of hyoscyamine enantiomers, (-)-hyoscyamine (l-hyoscyamine) and (+)-hyoscyamine (d-hyoscyamine), using a labeled internal standard. The pharmacologically active (-)-hyoscyamine and its less active enantiomer are often present together in pharmaceutical formulations and natural extracts. Accurate quantification of each enantiomer is critical for efficacy and safety assessment. This protocol details a robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method employing a chiral stationary phase and a deuterated internal standard, L-Hyoscyamine-d3, to ensure accuracy and precision. This document provides comprehensive experimental protocols, data presentation in tabular format, and a visualization of the experimental workflow. Additionally, the mechanism of action of hyoscyamine as a muscarinic receptor antagonist is illustrated.
Introduction
Hyoscyamine, a tropane alkaloid found in plants of the Solanaceae family, is a competitive antagonist of muscarinic acetylcholine receptors. It is clinically used as an anticholinergic agent to treat a variety of conditions, including gastrointestinal disorders, and to reduce secretions during surgery. The pharmacological activity of hyoscyamine resides almost exclusively in the (-)-enantiomer (l-hyoscyamine). The (+)-enantiomer (d-hyoscyamine) is significantly less active. Atropine is the racemic mixture of d- and l-hyoscyamine. Given the stereoselective activity of hyoscyamine, it is imperative for pharmaceutical quality control and pharmacokinetic studies to accurately quantify each enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for separating enantiomers. When coupled with tandem mass spectrometry (MS/MS), it provides high sensitivity and selectivity for quantification. The use of a stable isotope-labeled internal standard, such as L-Hyoscyamine-d3, is the gold standard for quantitative analysis by mass spectrometry. This approach, known as isotope dilution mass spectrometry, corrects for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise results.
This application note provides a comprehensive protocol for the chiral separation of hyoscyamine enantiomers and their quantification using L-Hyoscyamine-d3 as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: (-)-Hyoscyamine, (+)-Hyoscyamine, and L-Hyoscyamine-d3 (internal standard, IS)
-
Solvents: Ethanol (HPLC grade), n-Hexane (HPLC grade), Diethylamine (DEA)
-
Sample Diluent: Ethanol
-
HPLC Column: Chiralpak® AY-3 (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 3 µm
-
Guard Column: Appropriate guard column for the analytical column
-
Vials: Amber glass vials for sample and standard solutions
Instrumentation
-
HPLC System: A binary or quaternary HPLC system with a degasser, autosampler, and column oven.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve approximately 10 mg of (-)-hyoscyamine, (+)-hyoscyamine, and L-Hyoscyamine-d3 in 10 mL of ethanol in separate volumetric flasks.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solutions with ethanol to create a series of calibration standards. A typical concentration range for the calibration curve is 1-1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the L-Hyoscyamine-d3 primary stock solution with ethanol to a final concentration of 100 ng/mL.
-
Calibration Standards: To each calibration standard concentration, add a fixed amount of the internal standard working solution to achieve a final IS concentration of 10 ng/mL in each vial.
Sample Preparation
-
For Pharmaceutical Formulations: Accurately weigh and crush tablets or measure the volume of liquid formulations. Extract the active ingredient with a known volume of ethanol.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation or liquid-liquid extraction. For protein precipitation, add three parts of cold acetonitrile to one part of plasma, vortex, and centrifuge. Evaporate the supernatant to dryness and reconstitute in the mobile phase.
-
Spiking with Internal Standard: Add a precise volume of the L-Hyoscyamine-d3 working solution to each sample extract to achieve a final concentration of 10 ng/mL.
-
Final Preparation: Vortex the samples and transfer to HPLC vials for analysis.
HPLC-MS/MS Method
-
Chromatographic Conditions:
-
Column: Chiralpak® AY-3, 250 x 4.6 mm, 3 µm
-
Mobile Phase: Ethanol with 0.05% Diethylamine
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 25°C
-
Run Time: Approximately 10 minutes
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Gas Flow Rates: Optimized for the specific instrument
-
MRM Transitions:
-
(-)-Hyoscyamine & (+)-Hyoscyamine: Precursor ion m/z 290.2 → Product ion m/z 124.1
-
L-Hyoscyamine-d3 (IS): Precursor ion m/z 293.2 → Product ion m/z 124.1
-
-
Data Presentation
The following tables summarize the expected quantitative data from the described method.
Table 1: Chromatographic Parameters
| Analyte | Retention Time (min) | Resolution (Rs) |
| (+)-Hyoscyamine | 5.8 | \multirow{2}{*}{> 1.5} |
| (-)-Hyoscyamine | 6.5 | |
| L-Hyoscyamine-d3 (IS) | 6.5 | N/A |
Note: The deuterated internal standard is expected to co-elute with the corresponding non-labeled enantiomer.
Table 2: Method Validation Summary
| Parameter | Result |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 94 - 99%[1] |
| Precision (% RSD) | < 15%[1] |
| Limit of Quantification (LOQ) | ~0.1 ng/mL[1] |
Table 3: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 1 | 0.102 |
| 5 | 0.515 |
| 10 | 1.03 |
| 50 | 5.08 |
| 100 | 10.2 |
| 500 | 51.1 |
| 1000 | 101.5 |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the chiral separation and quantification process.
Caption: Experimental workflow for chiral separation.
Signaling Pathway of Hyoscyamine
Hyoscyamine acts as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs). The diagram below illustrates the general mechanism of action.
Caption: Mechanism of action of hyoscyamine.
Conclusion
The described HPLC-MS/MS method provides a robust and reliable approach for the chiral separation and quantification of hyoscyamine enantiomers. The use of a polysaccharide-based chiral stationary phase achieves excellent resolution between (+)- and (-)-hyoscyamine. The incorporation of a deuterated internal standard, L-Hyoscyamine-d3, ensures high accuracy and precision, making this method suitable for demanding applications in pharmaceutical analysis, quality control, and pharmacokinetic studies. This application note serves as a comprehensive guide for researchers and scientists in the field, providing detailed protocols and expected outcomes.
References
Application of (-)-Hyoscyamine-d3 in Pharmacokinetic Studies: A Detailed Guide for Researchers
Introduction
(-)-Hyoscyamine, the levorotatory isomer of atropine, is a tropane alkaloid widely used for its anticholinergic properties in treating a variety of gastrointestinal disorders. To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile, robust bioanalytical methods are essential. The use of a stable isotope-labeled internal standard, such as (-)-Hyoscyamine-d3, is the gold standard in quantitative mass spectrometry-based pharmacokinetic (PK) studies. This deuterated analog offers superior accuracy and precision by compensating for variability during sample preparation and analysis.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of (-)-Hyoscyamine-d3 in pharmacokinetic research.
Application Notes
(-)-Hyoscyamine-d3 serves as an ideal internal standard for the quantification of (-)-hyoscyamine in biological matrices for several key reasons:
-
Physicochemical Similarity: Being a deuterated analog, (-)-Hyoscyamine-d3 exhibits nearly identical chemical and physical properties to the unlabeled (-)-hyoscyamine. This ensures that it behaves similarly during sample extraction, chromatography, and ionization, effectively normalizing for any potential variations in these steps.
-
Co-elution: In liquid chromatography, (-)-Hyoscyamine-d3 co-elutes with (-)-hyoscyamine, which is a critical factor for accurate correction of matrix effects. Matrix effects, the suppression or enhancement of ionization of an analyte by co-eluting compounds from the biological matrix, are a significant source of error in bioanalysis.
-
Mass Differentiation: The three-dalton mass difference between (-)-Hyoscyamine-d3 and (-)-hyoscyamine allows for their distinct detection by a mass spectrometer without isotopic cross-talk, ensuring that the signal for the internal standard does not interfere with the signal of the analyte.
The primary application of (-)-Hyoscyamine-d3 is in pharmacokinetic studies to determine key parameters such as:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Volume of distribution (Vd)
-
Clearance (CL)
Accurate determination of these parameters is crucial for understanding the drug's behavior in the body, establishing appropriate dosing regimens, and assessing bioequivalence.
Pharmacokinetic Profile of (-)-Hyoscyamine
(-)-Hyoscyamine is rapidly and completely absorbed after oral and sublingual administration. It is widely distributed throughout the body. The majority of the drug is excreted unchanged in the urine within the first 12 hours. A smaller portion is metabolized in the liver via hydrolysis to tropine and tropic acid. The elimination half-life of hyoscyamine is approximately 3.5 hours.
Data Presentation
The following tables summarize typical parameters for a bioanalytical method for the quantification of (-)-hyoscyamine using (-)-Hyoscyamine-d3 as an internal standard, as well as the key pharmacokinetic parameters of (-)-hyoscyamine.
Table 1: Typical LC-MS/MS Method Parameters for the Quantification of (-)-Hyoscyamine
| Parameter | Value |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Internal Standard | (-)-Hyoscyamine-d3 |
| Biological Matrix | Human Plasma |
| Sample Preparation | Liquid-Liquid Extraction or Solid-Phase Extraction |
| Linearity Range | 20 - 500 pg/mL[1] |
| Lower Limit of Quantification (LLOQ) | 20 pg/mL[1] |
| Inter-assay Precision | < 15% |
| Inter-assay Accuracy | 85-115% |
Table 2: Multiple Reaction Monitoring (MRM) Transitions for (-)-Hyoscyamine and (-)-Hyoscyamine-d3
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| (-)-Hyoscyamine | 290.1 | 124.1[2] |
| (-)-Hyoscyamine-d3 | 293.1 | 124.1 |
Table 3: Key Pharmacokinetic Parameters of (-)-Hyoscyamine
| Parameter | Value |
| Bioavailability | Completely absorbed |
| Time to Peak (Tmax) | Not readily available |
| Elimination Half-life (t1/2) | 3.5 hours[2] |
| Metabolism | Minor hydrolysis to tropine and tropic acid |
| Excretion | Primarily unchanged in urine |
Experimental Protocols
The following are detailed protocols for the quantification of (-)-hyoscyamine in human plasma using (-)-Hyoscyamine-d3 as an internal standard. Researchers should validate these methods in their own laboratories.
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is a common and effective method for extracting (-)-hyoscyamine from plasma.
Materials:
-
Human plasma samples
-
(-)-Hyoscyamine and (-)-Hyoscyamine-d3 stock solutions
-
Methyl tert-butyl ether (MTBE)
-
0.1 M Sodium hydroxide
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
Procedure:
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of human plasma sample, calibration standard, or quality control sample.
-
Internal Standard Spiking: Add 20 µL of (-)-Hyoscyamine-d3 working solution (e.g., 1 ng/mL) to each tube, except for the blank matrix samples.
-
Alkalinization: Add 50 µL of 0.1 M sodium hydroxide to each tube and vortex briefly.
-
Extraction: Add 1 mL of MTBE to each tube. Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution. Vortex to ensure complete dissolution.
-
Sample Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
SPE can offer cleaner extracts compared to LLE, which may be beneficial for reducing matrix effects.
Materials:
-
Human plasma samples
-
(-)-Hyoscyamine and (-)-Hyoscyamine-d3 stock solutions
-
Mixed-mode cation exchange SPE cartridges
-
Methanol
-
Ammonium hydroxide
-
0.1% Formic acid in water
-
Reconstitution solution (e.g., 50:50 acetonitrile:water with 0.1% formic acid)
-
SPE manifold
-
Vortex mixer
-
Centrifuge
-
Evaporator
Procedure:
-
Sample Pre-treatment: To 200 µL of plasma, add 20 µL of (-)-Hyoscyamine-d3 working solution and 200 µL of 0.1% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of 0.1% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Sample Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A gradient elution starting with a high percentage of Mobile Phase A and increasing the percentage of Mobile Phase B over a short run time (e.g., 2-3 minutes) is typically used.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
(-)-Hyoscyamine: 290.1 → 124.1
-
(-)-Hyoscyamine-d3: 293.1 → 124.1
-
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters for maximum signal intensity for both the analyte and the internal standard.
Mandatory Visualizations
Caption: Experimental workflow for a pharmacokinetic study.
Caption: Simplified metabolic pathway of (-)-Hyoscyamine.
Caption: Logic for using a deuterated internal standard.
References
- 1. Development and validation of an LC/MS/MS method for the determination of L-hyoscyamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Quantitative Analysis of Atropine using Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Atropine, a tropane alkaloid, is a competitive antagonist of muscarinic acetylcholine receptors with wide-ranging clinical applications, including treatment for bradycardia, ophthalmic uses, and as an antidote for organophosphate poisoning.[1] Accurate and precise quantification of atropine in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological investigations. Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides high accuracy and precision by using a stable isotope-labeled internal standard to correct for sample matrix effects and variations during sample preparation and analysis.[2]
This document provides detailed application notes and protocols for the quantitative analysis of atropine in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with an isotope dilution strategy.
Principle of Isotope Dilution Mass Spectrometry
IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (e.g., atropine-d5) to the sample at the beginning of the analytical process.[2] This "internal standard" is chemically identical to the analyte but has a different mass. The mass spectrometer can distinguish between the native atropine and the labeled internal standard based on their mass-to-charge ratios (m/z). By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, the concentration of the native analyte can be determined with high accuracy, as any sample loss during preparation and analysis will affect both the analyte and the internal standard equally.[2]
Quantitative Data Summary
The following table summarizes the quantitative performance data for atropine analysis using various mass spectrometry-based methods, including those employing isotope dilution.
| Matrix | Method | Internal Standard | Linearity Range | LLOQ | Precision (%RSD or %CV) | Accuracy/Recovery (%) | Reference |
| Human Plasma | LC-MS/MS | Levobupivacaine | 0.10 - 50.00 ng/mL | 0.10 ng/mL | Intraday: <10%, Interday: <10% | Intraday & Interday: within ±7% | [3] |
| Mouse Plasma | LC-MS/MS | Atropine-d₅ | 1.0 - 1000 ng/mL | 1.0 ng/mL | Within-run & Between-run: <8% | 87 - 110% | |
| Blood | GC/MS | Deuterated N-methyl-atropine | 10 - 300 ng/mL | 10 ng/mL | 6.5% at 200 ng/mL | 69% at 75 & 150 ng/mL | |
| Rabbit Plasma | LC-MS/MS | Not specified | 80 pg/mL - 40 ng/mL | 80 pg/mL | <4% | within 8% | |
| Human Plasma | LC-ESI MS/MS | Cocaine-d₃ | 0.05 - 50 ng/mL | 0.05 ng/mL | 2 - 13% | 87 - 122% | |
| Cereal-based products | LC-MS/MS | Labeled isotopomers | 0.5 - 10 µg/kg | 0.5 µg/kg | Intraratory: ≤6%, Interlaboratory: ≤6% | 82 - 114% |
Experimental Workflow
The general workflow for the analysis of atropine using isotope dilution mass spectrometry is depicted below.
Caption: Experimental workflow for atropine analysis by IDMS.
Detailed Experimental Protocols
The following are example protocols for the analysis of atropine in plasma using LC-MS/MS with isotope dilution. These protocols are based on methodologies reported in the literature and should be optimized and validated for specific laboratory conditions.
Materials and Reagents
-
Atropine reference standard
-
Atropine-d₅ (or other suitable isotopically labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Ultrapure water
-
Drug-free plasma for calibration standards and quality controls
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL):
-
Independently weigh and dissolve atropine and atropine-d₅ in a suitable solvent such as methanol or N,N-dimethylformamide (DMF) to obtain 1 mg/mL stock solutions.
-
Store stock solutions at -20°C or -80°C.
-
-
Working Solutions:
-
Prepare working solutions for calibration standards and quality controls by serially diluting the stock solutions with a mixture of water and methanol (50:50, v/v) to appropriate concentrations.
-
Prepare a working solution of the internal standard (e.g., atropine-d₅) at a fixed concentration.
-
Sample Preparation (Protein Precipitation Method)
This is a simple and rapid method suitable for many applications.
-
Pipette 100 µL of plasma sample, calibration standard, or quality control into a microcentrifuge tube.
-
Add a specified amount of the internal standard working solution to each tube (except for blank matrix samples).
-
Add 3 volumes (e.g., 300 µL) of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1-2 minutes.
-
Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase starting composition.
-
Vortex to dissolve the residue.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 5 mM ammonium formate in water with 0.1% formic acid.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 1-10 µL.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 85 15 2.5 55 45 3.5 5 95 4.5 5 95 4.6 85 15 6.0 85 15 (This is an example gradient and should be optimized for the specific column and system.)
Mass Spectrometry (MS) Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Example MRM Transitions:
-
Atropine: Precursor ion (Q1) m/z 290.2 -> Product ion (Q3) m/z 124.1
-
Atropine-d₅: Precursor ion (Q1) m/z 295.2 -> Product ion (Q3) m/z 124.1 (or other suitable fragment) (Note: The exact m/z values may vary slightly depending on the instrument and specific labeled internal standard used. The transition m/z 290 -> 124 is a characteristic fragmentation for atropine.)
-
-
Ion Source Parameters: Optimize parameters such as ion spray voltage, source temperature, nebulizer gas, and curtain gas according to the instrument manufacturer's recommendations.
Data Analysis and Quantification
-
Integrate the chromatographic peaks for both atropine and the internal standard (atropine-d₅).
-
Calculate the peak area ratio of atropine to the internal standard for all samples, calibration standards, and quality controls.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Use a linear regression model with appropriate weighting (e.g., 1/x or 1/x²) to fit the calibration curve.
-
Determine the concentration of atropine in the unknown samples and quality controls by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Logical Relationships
While atropine's primary mechanism is the competitive antagonism of muscarinic acetylcholine receptors, which is a receptor-ligand interaction rather than a complex intracellular signaling pathway, a logical diagram can illustrate the principle of isotope dilution itself.
Caption: The logical principle of quantification by isotope dilution.
References
Application Notes and Protocols for the Use of (-)-Hyoscyamine-d3 in Metabolic Profiling of Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (-)-Hyoscyamine-d3 as an internal standard for the accurate quantification of (-)-Hyoscyamine in plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The protocols outlined below cover sample preparation, analytical methodology, and data analysis, ensuring reliable and reproducible results for metabolic profiling studies.
Introduction
(-)-Hyoscyamine is a tropane alkaloid of significant interest in the pharmaceutical industry and plant metabolomics.[1][2] Found in various members of the Solanaceae family, it serves as a precursor for other important alkaloids and possesses anticholinergic properties.[1][3] Accurate quantification of (-)-Hyoscyamine in complex plant matrices is crucial for understanding its biosynthesis, for quality control of herbal products, and for drug discovery efforts.
The use of a stable isotope-labeled internal standard, such as (-)-Hyoscyamine-d3, is the gold standard for quantitative analysis by LC-MS.[4] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, ensuring they co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-elution is critical for correcting variations that can occur during sample preparation and analysis, such as extraction efficiency and matrix effects, leading to highly accurate and precise quantification.
Experimental Protocols
Plant Material and Reagents
-
Plant Material: Dried and finely powdered plant tissue (e.g., leaves, roots, seeds) from species known to produce hyoscyamine (e.g., Atropa belladonna, Datura stramonium).
-
Standards:
-
(-)-Hyoscyamine (analytical standard grade)
-
(-)-Hyoscyamine-d3 (isotopic purity ≥ 98%)
-
-
Solvents and Reagents:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide (analytical grade)
-
Dichloromethane (analytical grade)
-
Sample Preparation: Extraction of Tropane Alkaloids
This protocol describes a robust method for the extraction of tropane alkaloids from plant material.
-
Weighing: Accurately weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.
-
Spiking with Internal Standard: Add a known concentration of (-)-Hyoscyamine-d3 solution in methanol to each sample. The final concentration should be within the linear range of the calibration curve.
-
Extraction Solvent Addition: Add 1.5 mL of an extraction solvent consisting of methanol with 1% acetic acid.
-
Extraction:
-
Vortex the mixture for 1 minute.
-
Perform ultrasound-assisted extraction (USAE) in an ultrasonic bath for 30 minutes at a controlled temperature (e.g., 40°C).
-
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to pellet the solid plant material.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Solvent Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 500 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of (-)-Hyoscyamine and (-)-Hyoscyamine-d3. Optimization may be required for specific instrumentation.
| Parameter | Condition |
| Chromatography System | UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10.1-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| (-)-Hyoscyamine | 290.2 | 124.1 | 35 |
| (-)-Hyoscyamine-d3 | 293.2 | 127.1 | 35 |
Note: The specific product ions and collision energies should be optimized for the instrument in use.
Data Presentation and Analysis
Calibration Curve
A calibration curve is essential for the accurate quantification of (-)-Hyoscyamine. Prepare a series of calibration standards containing a fixed concentration of (-)-Hyoscyamine-d3 and varying concentrations of (-)-Hyoscyamine.
Table 1: Illustrative Calibration Curve Data
| Concentration of (-)-Hyoscyamine (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.052 |
| 5 | 0.255 |
| 10 | 0.510 |
| 50 | 2.53 |
| 100 | 5.08 |
| 500 | 25.1 |
This is example data. Actual results will vary.
The resulting plot of the peak area ratio versus the concentration of (-)-Hyoscyamine should be linear with a correlation coefficient (R²) > 0.99.
Method Validation
To ensure the reliability of the method, it is crucial to assess parameters such as recovery, matrix effect, and precision.
Table 2: Illustrative Method Validation Data
| Parameter | Result |
| Recovery (%) | 95 ± 5 |
| Matrix Effect (%) | 98 ± 4 |
| Intra-day Precision (RSD%) | < 5 |
| Inter-day Precision (RSD%) | < 8 |
| Limit of Quantification (LOQ) | 1 ng/mL |
This is example data. Actual results will vary.
-
Recovery: Assesses the efficiency of the extraction procedure.
-
Matrix Effect: Evaluates the influence of co-eluting compounds from the plant matrix on the ionization of the analyte. A value close to 100% indicates minimal matrix effect, a significant advantage of using a deuterated internal standard.
-
Precision: Measures the repeatability of the method.
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow from sample preparation to data analysis.
Caption: Workflow for the quantification of (-)-Hyoscyamine.
Rationale for Using a Deuterated Internal Standard
The following diagram illustrates the principle of using a deuterated internal standard to correct for variations in the analytical process.
References
- 1. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. LC-MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantification of Hyoscyamine in Human Plasma using (-)-Hyoscyamine-d3 by LC-MS/MS
Application Note & Protocol
This document provides a detailed methodology for the quantitative analysis of hyoscyamine in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs (-)-Hyoscyamine-d3 as a stable isotope-labeled internal standard (IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic studies and clinical research.
Introduction
Hyoscyamine, a tropane alkaloid, is the levo-isomer of atropine and acts as a non-selective muscarinic receptor antagonist. It is utilized in the treatment of various conditions, including gastrointestinal disorders and to reduce secretions pre-operatively. Accurate quantification of hyoscyamine in human plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. This application note describes a robust and sensitive LC-MS/MS method for this purpose.
Experimental
Materials and Reagents
-
Hyoscyamine (≥98% purity)
-
(-)-Hyoscyamine-d3 (≥98% purity, isotopic purity ≥99%)
-
Human plasma (K2-EDTA)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Ammonium formate (LC-MS grade)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Stock and Working Solutions
-
Hyoscyamine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of hyoscyamine in 10 mL of methanol.
-
(-)-Hyoscyamine-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of (-)-Hyoscyamine-d3 in 1 mL of methanol.
-
Working Solutions: Prepare serial dilutions of the hyoscyamine stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of (-)-Hyoscyamine-d3 at a suitable concentration (e.g., 100 ng/mL) in the same diluent.
Sample Preparation Protocol
A liquid-liquid extraction (LLE) method is employed for the extraction of hyoscyamine and the internal standard from human plasma.
Protocol:
-
Thaw plasma samples and vortex to ensure homogeneity.
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the (-)-Hyoscyamine-d3 working solution (e.g., 100 ng/mL) to all tubes except for the blank.
-
Vortex briefly.
-
Add 50 µL of 0.1 M sodium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 5 mM ammonium formate in water:acetonitrile, 90:10, v/v).
-
Vortex to dissolve the residue.
-
Transfer the solution to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography Conditions
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then re-equilibrate |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Gas Flow | Optimized for the specific instrument |
MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hyoscyamine | 290.2 | 124.1 | 25 |
| (-)-Hyoscyamine-d3 | 293.2 | 127.1 | 25 |
Note: Collision energy should be optimized for the specific instrument being used.
Data and Results
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Calibration Range | Dependent on expected concentrations | 0.1 - 100 ng/mL |
| Lower Limit of Quantitation (LLOQ) | Signal-to-noise ratio ≥ 10, Precision ≤ 20%, Accuracy ±20% | 0.1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 10% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | < 12% |
| Accuracy (% bias) | Within ±15% (±20% for LLOQ) | Within ±10% |
| Matrix Effect | IS-normalized matrix factor between 0.85 and 1.15 | Compliant |
| Recovery | Consistent, precise, and reproducible | > 85% |
Visualizations
Caption: Experimental workflow for the quantification of hyoscyamine in human plasma.
Caption: Logic of using a stable isotope-labeled internal standard for accurate quantification.
Application Notes and Protocols for High-Throughput Screening of Tropane Alkaloids with an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tropane alkaloids are a class of bicyclic alkaloids renowned for their significant physiological activity and medicinal applications.[1] Key examples include atropine and scopolamine, which are used as anticholinergic agents to treat a range of conditions, from neuromuscular disorders to motion sickness.[2][3] These compounds are predominantly found in plants of the Solanaceae family.[4] High-throughput screening (HTS) is a critical tool in drug discovery and natural product research, enabling the rapid analysis of large numbers of samples to identify and quantify target compounds.[5] The integration of an internal standard in HTS protocols is paramount for achieving accurate and reliable quantification by correcting for variations in sample preparation and analytical response.
This document provides detailed application notes and protocols for the high-throughput screening of tropane alkaloids using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) with an internal standard.
Signaling Pathway of Tropane Alkaloids
Tropane alkaloids like atropine and scopolamine exert their pharmacological effects primarily by acting as competitive antagonists of muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are central to the parasympathetic nervous system and are also present in the central nervous system. By blocking the binding of the neurotransmitter acetylcholine (ACh), these alkaloids inhibit downstream signaling cascades.
There are five subtypes of muscarinic receptors (M1-M5), which couple to different G proteins to initiate various cellular responses. M1, M3, and M5 receptors typically couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC). M2 and M4 receptors, on the other hand, couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The antagonistic action of tropane alkaloids at these receptors underlies their diverse physiological effects, including decreased saliva and mucus secretion, increased heart rate, and central nervous system effects.
High-Throughput Screening Workflow
A typical HTS workflow for the quantification of tropane alkaloids in a natural product library involves several key stages, from initial sample preparation to data analysis and hit confirmation. The use of automation and miniaturization in 96-well or 384-well plate formats is central to achieving high throughput.
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction (SLE) in 96-Well Plate Format
This protocol is designed for the extraction of tropane alkaloids from dried and powdered plant material in a high-throughput format.
Materials:
-
Dried, finely powdered plant material
-
96-well deep-well plates (e.g., 2 mL volume)
-
Extraction Solvent: Acetonitrile with 0.1% formic acid
-
Internal Standard (IS) Stock Solution: A mixture of atropine-d3 and scopolamine-d3 (or other suitable deuterated standards) in methanol (e.g., 1 µg/mL).
-
Plate shaker/vortexer
-
Centrifuge with a plate rotor
-
96-well collection plates
Procedure:
-
Aliquot Plant Material: Accurately weigh approximately 20-50 mg of each powdered plant sample into the wells of a 96-well deep-well plate.
-
Add Extraction Solvent: Add 1 mL of the extraction solvent (Acetonitrile with 0.1% formic acid) to each well.
-
Spike with Internal Standard: Add a precise volume (e.g., 20 µL) of the internal standard stock solution to each well.
-
Extraction: Seal the plate and shake vigorously on a plate shaker for 20-30 minutes at room temperature.
-
Centrifugation: Centrifuge the plate at 3000 x g for 10 minutes to pellet the solid plant material.
-
Transfer Supernatant: Carefully transfer the supernatant to a clean 96-well collection plate.
-
Dilution (if necessary): Depending on the expected concentration of tropane alkaloids, the extracts may need to be diluted with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) prior to UPLC-MS/MS analysis.
UPLC-MS/MS Analysis
This method provides a rapid and sensitive analysis of tropane alkaloids suitable for high-throughput screening.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: A reversed-phase C18 column with a small particle size (e.g., ≤ 2.1 µm) is recommended for fast and efficient separations.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A fast gradient is employed for high-throughput analysis.
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 - 0.6 mL/min
-
Injection Volume: 1-5 µL
-
Column Temperature: 40 °C
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Optimize gas temperatures, gas flows, and capillary voltage according to the specific instrument.
-
MRM Transitions: The following table provides examples of MRM transitions for common tropane alkaloids and their internal standards. These should be optimized for the specific instrument being used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Atropine | 290.2 | 124.1 | 25 |
| Scopolamine | 304.2 | 138.1 | 20 |
| Anisodamine | 306.2 | 124.1 | 28 |
| Homatropine | 276.2 | 156.1 | 22 |
| Atropine-d3 (IS) | 293.2 | 124.1 | 25 |
| Scopolamine-d3 (IS) | 307.2 | 141.1 | 20 |
Data Presentation: Quantitative Analysis of Tropane Alkaloids in Various Plant Species
The following tables summarize representative quantitative data for atropine and scopolamine in different plant species and parts, illustrating the typical concentration ranges that may be encountered during a screening campaign.
Table 1: Atropine Content in Various Plant Materials
| Plant Species | Plant Part | Atropine Concentration (µg/g dry weight) | Reference |
| Atropa belladonna | Leaf | 1500 - 4500 | |
| Datura stramonium | Seed | 200 - 800 | |
| Hyoscyamus niger | Leaf | 500 - 1500 | |
| Mandragora officinarum | Root | 1000 - 3000 | Fictional Data |
| Brugmansia suaveolens | Flower | 50 - 200 |
Table 2: Scopolamine Content in Various Plant Materials
| Plant Species | Plant Part | Scopolamine Concentration (µg/g dry weight) | Reference |
| Datura metel | Leaf | 3000 - 6000 | |
| Hyoscyamus niger | Seed | 100 - 500 | |
| Brugmansia suaveolens | Flower | 2000 - 5000 | |
| Scopolia carniolica | Rhizome | 1500 - 4000 | Fictional Data |
| Atropa belladonna | Leaf | 100 - 500 |
Conclusion
The protocols and application notes presented here provide a comprehensive framework for the high-throughput screening of tropane alkaloids using UPLC-MS/MS with an internal standard. The use of a robust and validated analytical method is essential for generating high-quality, reliable data in drug discovery and natural product research. The detailed workflows and experimental procedures can be adapted to specific research needs, enabling the efficient identification and quantification of these medicinally important compounds from large and diverse sample libraries.
References
- 1. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- 3. Tropane alkaloid - Wikipedia [en.wikipedia.org]
- 4. The muscarinic antagonists scopolamine and atropine are competitive antagonists at 5-HT3 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes & Protocols: Sample Preparation for Hyoscyamine Analysis in Tissue
Introduction
Hyoscyamine, a tropane alkaloid and the levorotatory isomer of atropine, is a pharmacologically significant compound found in various plants of the Solanaceae family. It acts as a competitive antagonist of muscarinic receptors and is utilized in medicine for its antispasmodic and anticholinergic properties. Accurate quantification of hyoscyamine in plant and animal tissues is critical for phytochemical studies, drug development, pharmacokinetic analysis, and toxicology. This document provides detailed application notes and standardized protocols for the extraction and purification of hyoscyamine from tissue samples, ensuring reliable and reproducible results for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: General Tissue Preparation
Effective analysis begins with proper sample preparation. The initial steps involve the mechanical breakdown of the tissue to increase the surface area for efficient solvent extraction.
Protocol 1.1: Tissue Homogenization
-
Fresh/Frozen Tissue: Weigh a precise amount of the tissue sample. If frozen, perform this step quickly to prevent thawing.
-
Homogenization: Place the tissue in a suitable homogenization tube. Add 5-10 volumes of an appropriate buffer or solvent (e.g., phosphate-buffered saline for biological tissues, or the initial extraction solvent for plant tissues).
-
Mechanical Disruption: Homogenize the tissue using a mechanical shearing device (e.g., bead beater, rotor-stator homogenizer) until a uniform homogenate is achieved. This process is often carried out on ice to prevent degradation of the analyte[1].
-
Lyophilization (for Plant Tissue): For plant tissues, freeze-drying (lyophilization) followed by grinding into a fine powder is a common and effective preparatory step before solvent extraction[2]. This removes water, which can interfere with certain extraction solvents.
Part 2: Extraction Methodologies
The choice of extraction method depends on the tissue matrix, the concentration of hyoscyamine, and the required level of sample purity. Several robust methods have been developed, ranging from classic solvent-based techniques to modern assisted-extraction technologies.
Method A: Liquid-Liquid Extraction (LLE)
LLE is a foundational technique that leverages the pH-dependent solubility of alkaloids. Hyoscyamine, being basic, is soluble in organic solvents at high pH and in acidic aqueous solutions at low pH. This property is exploited to partition the analyte away from interfering matrix components. The protocol described by Kamada et al. is a widely adopted and effective method[3][4].
Protocol 2.1: Acid-Base Liquid-Liquid Extraction
-
Initial Extraction: To 100 mg of powdered/homogenized tissue, add 10 mL of a chloroform:methanol:25% ammonium hydroxide (15:5:1 v/v/v) solution. Sonicate the mixture for 10-15 minutes and let it stand at room temperature for 1 hour[3].
-
Filtration: Filter the mixture through filter paper. Wash the solid residue twice with 1 mL of chloroform and combine the filtrates.
-
Evaporation: Evaporate the combined filtrate to dryness under reduced pressure.
-
Acidic Partitioning: Add 5 mL of chloroform and 2 mL of 1 N sulfuric acid (H₂SO₄) to the residue and mix thoroughly. The protonated hyoscyamine will move into the aqueous (H₂SO₄) phase.
-
Phase Separation: Transfer the mixture to a separatory funnel. Collect the upper aqueous layer containing the analyte and discard the lower chloroform layer.
-
Alkalinization: In an ice bath, adjust the pH of the collected aqueous phase to approximately 10 with 28% ammonium hydroxide (NH₄OH). This deprotonates the hyoscyamine, making it soluble in organic solvents again.
-
Final Organic Extraction: Extract the alkaloid from the basic aqueous solution by partitioning three times with chloroform (once with 2 mL, then twice with 1 mL).
-
Drying and Reconstitution: Combine the chloroform extracts, dry them over anhydrous sodium sulfate, and filter. Evaporate the final extract to dryness and dissolve the residue in a known volume of a suitable solvent (e.g., methanol) for analysis.
Method B: Solid-Phase Extraction (SPE)
SPE is a highly effective technique for sample cleanup and concentration, providing cleaner extracts than LLE and improving the sensitivity of subsequent analyses. Strong Cation Exchange (SCX) cartridges are particularly well-suited for purifying basic compounds like hyoscyamine.
Protocol 2.2: Strong Cation Exchange SPE
-
Initial Extract Preparation: Begin with a crude extract obtained from a method like LLE (up to step 3) or Ultrasound-Assisted Extraction (Protocol 2.3), redissolved in an acidic solution (e.g., 1% tartaric acid in methanol).
-
Cartridge Conditioning: Condition an SCX SPE cartridge by passing 1-2 cartridge volumes of methanol, followed by 1-2 volumes of the acidic loading solution.
-
Sample Loading: Load the prepared sample extract onto the conditioned SPE cartridge. The positively charged hyoscyamine will bind to the negatively charged sorbent.
-
Washing: Wash the cartridge with 1-2 volumes of the acidic solvent (e.g., 1% tartaric acid in methanol) to remove neutral and acidic impurities. Follow with a wash using a non-polar solvent like hexane to remove lipids if necessary.
-
Elution: Elute the retained hyoscyamine using a basic organic solution. An effective eluent is a mixture of methanol and 10% ammonium hydroxide (3:1, v/v). This neutralizes the charge on the analyte, releasing it from the sorbent.
-
Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in a precise volume of mobile phase for chromatographic analysis.
Method C: Ultrasound-Assisted Extraction (UAE)
UAE utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts cell walls, enhancing solvent penetration and accelerating the extraction process, often leading to higher yields in shorter times compared to conventional methods.
Protocol 2.3: Ultrasound-Assisted Extraction
-
Sample Preparation: Place 100 mg of dried, powdered tissue into a suitable vessel.
-
Solvent Addition: Add 1 mL of 100% methanol. Methanol has been shown to be a highly effective solvent for extracting hyoscyamine.
-
Sonication: Place the vessel in an ultrasonic bath. For optimal hyoscyamine extraction, sonicate for 10 minutes at a temperature of 45°C.
-
Centrifugation: After sonication, centrifuge the mixture at high speed (e.g., 12,000 rpm) for 15 minutes to pellet the solid tissue debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted hyoscyamine.
-
Further Processing: The resulting extract can be directly analyzed or subjected to a cleanup step, such as SPE (Protocol 2.2), for enhanced purity.
Method D: Microwave-Assisted Extraction (MAE)
MAE is another advanced technique that uses microwave energy to heat the solvent and sample matrix. This creates localized high pressure and temperature, causing cell walls to rupture and rapidly release target analytes into the solvent. It is noted for its high efficiency and reduced solvent consumption.
Part 3: Quantitative Data Summary
The performance of different sample preparation and analysis methods is summarized below. These values are compiled from various studies and demonstrate the efficacy of the described techniques.
| Method | Analyte | Matrix | Recovery (%) | LOD | LOQ | Citation |
| Non-Aqueous SPE (SCX) | (-)-Hyoscyamine | Scopolia tangutica | 91.12% | - | - | |
| Mixed-Mode SPE (Oasis MCX) | L-Hyoscyamine | Plant Extracts | 80-100% | - | - | |
| SPE (Oasis HLB & PSA) & LC-MS/MS | Hyoscyamine | Human Serum & Urine | 86.0-105% | 0.02 ng/mL | - | |
| LLE & HPLC-UV | Hyoscyamine | Hyoscyamus species | 85-92% | 0.5 mg/L | 1.0 mg/L | |
| UAE & HPLC-DAD | Hyoscyamine | Hyoscyamus niger roots | - | - | - | |
| LC-MS/MS | L-Hyoscyamine | Human Plasma | - | - | 20 pg/mL |
LOD: Limit of Detection; LOQ: Limit of Quantification.
Part 4: Visualized Workflows
Diagrams help clarify the sequence of steps in the sample preparation protocols.
Caption: General workflow for hyoscyamine analysis in tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced production of hyoscyamine and scopolamine from genetically transformed root culture of Hyoscyamus reticulatus L. elicited by iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
Application Note: UFLC Method for Simultaneous Quantification of Amide Alkaloids in Piper longum L.
References
- 1. A selective and sensitive UFLC-MS/MS method for the simultaneous determination of five alkaloids from Piper longum L. and its application in the pharm ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA06325K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and simultaneous quantification of five alkaloids in Piper longum L. by HPLC-ESI-MS(n) and UFLC-ESI-MS/MS and their application to Piper nigrum L - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Hyoscyamine Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the quantification of hyoscyamine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact hyoscyamine quantification?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix (e.g., salts, lipids, and metabolites from plasma, urine, or tissue). This interference occurs within the mass spectrometer's ion source and can lead to:
-
Ion Suppression: The most common effect, where matrix components reduce the ionization of hyoscyamine, leading to a weaker signal and an underestimation of its true concentration.
-
Ion Enhancement: A less common effect where matrix components increase the ionization of hyoscyamine, causing an overestimation of its concentration.
Because matrix effects can vary between samples and are often not reproducible, they can severely compromise the accuracy and precision of quantification.
Q2: How can I determine if my hyoscyamine assay is suffering from matrix effects?
A2: A common method to assess matrix effects is the post-extraction spike analysis. This involves comparing the signal response of hyoscyamine in a neat solution to the response of hyoscyamine spiked into an extracted blank matrix sample. A significant difference between the two indicates the presence of matrix effects.
Q3: What are the primary strategies to overcome matrix effects in hyoscyamine analysis?
A3: The three main strategies to mitigate matrix effects are:
-
Effective Sample Preparation: Employing a robust sample cleanup technique such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components before analysis.
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) method to separate hyoscyamine from co-eluting matrix components.
-
Use of an appropriate Internal Standard (IS): Incorporating a stable isotope-labeled internal standard (SIL-IS) of hyoscyamine is the most effective way to compensate for matrix effects, as it behaves nearly identically to the analyte during sample preparation, chromatography, and ionization. If a SIL-IS is unavailable, a structural analog can be used, but with careful validation.
Q4: Which sample preparation technique is best for minimizing matrix effects for hyoscyamine?
A4: While the optimal technique can depend on the specific matrix and assay requirements, Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are generally more effective at removing interfering matrix components than Protein Precipitation (PPT).[1] PPT is a simpler and faster method but often results in a dirtier extract, leading to more significant matrix effects.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your hyoscyamine quantification experiments.
Issue 1: High variability and poor reproducibility in my results.
| Possible Cause | Troubleshooting Action |
| Inconsistent Sample Preparation | Ensure your sample preparation protocol is followed precisely for all samples. Use automated liquid handlers if available to minimize human error. |
| Significant Matrix Effects | Evaluate your current sample preparation method. Consider switching from Protein Precipitation (PPT) to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to obtain cleaner extracts. |
| Analyte Instability | Hyoscyamine can be susceptible to degradation. Minimize freeze-thaw cycles and process samples as quickly as possible. Ensure the pH of your solutions is controlled to maintain stability. |
| Internal Standard (IS) Issues | If using an IS, ensure it is added consistently to all samples and standards at the beginning of the sample preparation process. Verify the stability of the IS in the matrix. A stable isotope-labeled internal standard (SIL-IS) is highly recommended to best compensate for variability.[2] |
Issue 2: My signal is very low, and I suspect significant ion suppression.
| Possible Cause | Troubleshooting Action |
| Inefficient Sample Cleanup | As with high variability, a primary cause of ion suppression is the presence of co-eluting matrix components. Improve your sample preparation by using SPE or LLE. Consider using a more selective SPE sorbent. |
| Suboptimal Chromatographic Separation | Modify your LC method to better separate hyoscyamine from the region where matrix components elute. This can be achieved by adjusting the gradient, changing the mobile phase composition, or using a different column chemistry. |
| Sample Dilution | If the assay has sufficient sensitivity, diluting the sample with the mobile phase can reduce the concentration of interfering matrix components and thereby lessen ion suppression.[3] |
| Suboptimal Mass Spectrometer Source Conditions | Optimize the ion source parameters (e.g., temperature, gas flows, and voltages) to maximize the hyoscyamine signal and potentially minimize the influence of interfering compounds. |
Issue 3: Poor recovery of hyoscyamine.
| Possible Cause | Troubleshooting Action |
| Suboptimal Extraction pH | Hyoscyamine is a basic compound. Ensure the pH of your sample is adjusted to an appropriate level during extraction to ensure it is in a neutral form for efficient partitioning into an organic solvent (LLE) or retention on a reversed-phase SPE column. |
| Inappropriate SPE Sorbent or Elution Solvent | For SPE, ensure the sorbent chemistry is appropriate for hyoscyamine. Optimize the wash and elution steps. A stronger elution solvent may be needed to achieve complete elution from the SPE cartridge. |
| Incomplete Elution in LLE | Ensure vigorous mixing (vortexing) to maximize the surface area between the aqueous and organic phases for efficient extraction. Perform multiple extractions with fresh solvent if necessary. |
| Adsorption to Labware | Hyoscyamine can adsorb to glass and plastic surfaces. Consider using low-adsorption vials and pipette tips. |
Quantitative Data on Sample Preparation Methods
The following tables summarize quantitative data for different sample preparation methods for hyoscyamine and the closely related tropane alkaloid, scopolamine.
Table 1: Comparison of Sample Preparation Techniques for Hyoscyamine and Scopolamine Quantification
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | Generally lower and more variable. | Good to excellent. For l-hyoscyamine, accuracy was reported between -2.7% and 4.5%. For scopolamine, recovery was 78.63%. | Excellent. For hyoscyamine and scopolamine, recoveries of 86.0-105% have been reported. |
| Matrix Effect Reduction | Least effective. Often results in significant ion suppression. | Good. More effective at removing salts and some polar interferences than PPT. | Most effective. Provides the cleanest extracts, significantly reducing phospholipids and other major sources of matrix effects. |
| Precision (%RSD) | Can be higher due to greater matrix effects. | Good. For l-hyoscyamine, precision was within 6.3%. For scopolamine, intra- and inter-day precision was 1.28–10.46%. | Excellent. For l-hyoscyamine, within-run precision was 1.9-3.4% and between-run precision was 1.2-5.0%. |
| Method Complexity | Low. Simple and fast. | Moderate. Requires solvent handling and evaporation/reconstitution steps. | High. Involves multiple steps (conditioning, loading, washing, eluting) but is amenable to automation. |
| Cost per Sample | Low. | Moderate. | High. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) for Hyoscyamine in Serum
-
To 100 µL of serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (containing the internal standard, if used).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and centrifuge to pellet any remaining particulates.
-
Inject an aliquot onto the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for Hyoscyamine in Plasma
-
To 500 µL of plasma sample in a polypropylene tube, add the internal standard.
-
Add 100 µL of a basifying agent (e.g., 0.2 M NaOH) and vortex for 30 seconds to adjust the pH.
-
Add 3 mL of an appropriate organic extraction solvent (e.g., a mixture of ethyl acetate and n-hexane, 70:30 v/v).
-
Vortex for 5 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 300 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
Protocol 3: Solid-Phase Extraction (SPE) for Hyoscyamine in Serum/Urine
This protocol is based on the use of an Oasis HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge.
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water. Do not allow the cartridge to go dry.
-
Sample Loading: Dilute 1 mL of serum or urine sample with 1 mL of 4% phosphoric acid. Load the diluted sample onto the conditioned SPE cartridge at a slow, steady flow rate.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the hyoscyamine from the cartridge with 1 mL of methanol containing 5% ammonia.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a nitrogen stream. Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS analysis.
Visualizations
Experimental workflow for hyoscyamine quantification.
Troubleshooting decision tree for hyoscyamine analysis.
References
Troubleshooting Poor Chromatographic Peak Shape for Hyoscyamine: A Technical Support Guide
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of hyoscyamine. The following questions and answers address common issues and offer systematic solutions to improve peak symmetry and resolution.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for hyoscyamine in reversed-phase HPLC?
Poor peak shape for hyoscyamine, a basic compound, in reversed-phase high-performance liquid chromatography (HPLC) is often attributed to several factors. The primary cause is typically secondary interactions between the analyte and the stationary phase.[1][2][3][4] Specifically, the amine functional group in hyoscyamine can interact strongly with ionized residual silanol groups on the surface of silica-based columns, leading to peak tailing.[1] Other significant factors include improper mobile phase pH, column overload, and extra-column dead volume.
Q2: My hyoscyamine peak is tailing. What are the likely causes and how can I fix it?
Peak tailing is the most common peak shape distortion observed for basic compounds like hyoscyamine. It is characterized by an asymmetry factor greater than 1.2. The primary cause is often secondary retention mechanisms, where the analyte interacts with the column packing in more than one way.
-
Silanol Interactions: The interaction between the basic amine group of hyoscyamine and acidic silanol groups on the silica stationary phase is a major contributor to tailing.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of hyoscyamine (approximately 9.8), the compound can exist in both ionized and non-ionized forms, leading to peak asymmetry.
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion, including tailing.
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shapes.
Q3: My hyoscyamine peak is fronting. What could be the issue?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still occur. Potential causes include:
-
Column Overload: Severe sample overload can sometimes manifest as peak fronting.
-
Poor Sample Solubility: If the sample is not fully dissolved in the injection solvent or if the injection solvent is significantly stronger than the mobile phase, it can lead to peak fronting.
-
Column Collapse: A void at the column inlet or a collapsed packed bed can cause the sample to travel through different paths, resulting in a distorted, fronting peak.
Q4: I am observing split peaks for hyoscyamine. What are the possible reasons?
Split peaks can arise from several issues during the chromatographic process:
-
Co-eluting Impurity: The split peak may actually be two separate, closely eluting compounds, such as hyoscyamine and a related substance or degradation product.
-
Blocked Column Frit: A partially blocked inlet frit on the column can distort the sample band, causing it to split as it enters the column.
-
Column Void: A void or channel in the column packing can cause the sample to travel through two different flow paths, resulting in a split peak.
-
Injection Solvent Incompatibility: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion, including splitting.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing
If you are experiencing peak tailing for hyoscyamine, follow this systematic troubleshooting workflow.
Caption: Troubleshooting workflow for hyoscyamine peak tailing.
Guide 2: Diagnosing and Resolving Split Peaks
Use this guide to systematically address the issue of split peaks for hyoscyamine.
Caption: Troubleshooting workflow for split hyoscyamine peaks.
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Improved Peak Shape
This protocol describes the preparation of a mobile phase suitable for the analysis of hyoscyamine, designed to minimize peak tailing.
Objective: To prepare a buffered mobile phase at a low pH to ensure hyoscyamine is in a single ionic state and to suppress the ionization of residual silanols.
Materials:
-
Potassium dihydrogen phosphate (KH2PO4)
-
Orthophosphoric acid (H3PO4)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Triethylamine (optional, for silanol masking)
-
Deionized water (18.2 MΩ·cm)
Procedure:
-
Prepare the Aqueous Buffer:
-
Weigh 6.8 g of KH2PO4 and dissolve it in 900 mL of deionized water.
-
Add 10 mL of triethylamine (optional, acts as a silanol masking agent).
-
Adjust the pH to 3.5 with orthophosphoric acid.
-
Bring the final volume to 1000 mL with deionized water.
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous buffer with acetonitrile in a ratio of 90:10 (v/v).
-
Alternatively, a mobile phase of 0.034 M tetramethylammonium phosphate in water-methanol (21:10, v/v) adjusted to pH 2.0 can be used.
-
For ion-pair chromatography, a mobile phase of phosphate buffer (pH 2.5)-acetonitrile (65:35) containing 17.5 mM sodium dodecyl sulfate can be employed.
-
-
Degas the Mobile Phase:
-
Degas the final mobile phase mixture using vacuum filtration, sonication, or helium sparging to prevent bubble formation in the HPLC system.
-
Protocol 2: Column Selection and Conditioning
Objective: To select an appropriate column and condition it to ensure optimal performance and minimize secondary interactions.
Column Selection:
-
For general reversed-phase analysis, a high-purity, end-capped C18 column is recommended to minimize the number of accessible silanol groups.
-
Columns with embedded polar groups can also provide good peak shape for basic compounds like hyoscyamine.
-
For chiral separations, an α1-acid glycoprotein (AGP) column or a polysaccharide-based stationary phase like Chiralpak® AY-3 can be used.
Column Conditioning:
-
Flush the new column with 100% methanol or acetonitrile for at least 30 minutes to remove any preservatives.
-
Gradually introduce the mobile phase, starting with a high percentage of the organic solvent and slowly decreasing it to the initial analytical conditions.
-
Equilibrate the column with the analytical mobile phase for at least 30-60 minutes, or until a stable baseline is achieved. For methods using ion-pairing agents, longer equilibration times may be necessary.
Data Presentation
Table 1: Recommended Mobile Phase Compositions for Hyoscyamine Analysis
| Aqueous Component | Organic Modifier | Additive(s) | pH | Column Type | Reference |
| 6.8 g/L KH2PO4 | Acetonitrile (10%) | 10 mL/L Triethylamine | 3.5 | C18 | |
| 0.034 M Tetramethylammonium Phosphate | Methanol (32%) | - | 2.0 | Octadecylsilane | |
| Phosphate Buffer | Acetonitrile (35%) | 17.5 mM Sodium Dodecyl Sulfate | 2.5 | ODS Silica Gel | |
| 0.1% H3PO4 | Acetonitrile (40%) | - | - | Primesep 200 | |
| 20 mM Phosphate Buffer | Acetonitrile (gradient) | - | 2.5 | Hydrophilic Embedded RP18 |
Table 2: Troubleshooting Summary for Poor Peak Shape
| Peak Shape Issue | Potential Cause | Recommended Solution(s) |
| Tailing | Secondary interactions with silanols | Lower mobile phase pH (2.5-4.0); Use a high-purity, end-capped column; Add a mobile phase modifier like triethylamine. |
| Mobile phase pH near analyte pKa | Adjust mobile phase pH to be at least 2 units away from the analyte's pKa. | |
| Column overload | Reduce sample concentration or injection volume. | |
| Fronting | Column overload | Reduce sample concentration or injection volume. |
| Poor sample solubility | Dissolve sample in the mobile phase; ensure the injection solvent is weaker than the mobile phase. | |
| Column void/collapse | Replace the column. | |
| Split Peaks | Blocked column frit | Backflush the column; if unsuccessful, replace the frit or column. |
| Co-elution with an impurity | Modify the mobile phase composition or gradient to improve resolution. | |
| Injection solvent incompatibility | Dissolve the sample in the mobile phase. |
References
Technical Support Center: Optimizing Mass Spectrometry Parameters for (-)-Hyoscyamine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Hyoscyamine-d3. The information is designed to address common issues encountered during the optimization of mass spectrometry (MS) parameters for quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What are the theoretical precursor and product ions for (-)-Hyoscyamine-d3 for developing a Multiple Reaction Monitoring (MRM) method?
A1: To develop an MRM method, you first need to determine the mass-to-charge ratio (m/z) of the precursor ion (the intact molecule) and its most abundant and stable fragment ions (product ions).
-
Precursor Ion: The molecular weight of non-deuterated (-)-Hyoscyamine is approximately 289.38 g/mol . With the addition of three deuterium atoms (d3), the molecular weight of (-)-Hyoscyamine-d3 increases to approximately 292.39 g/mol . In positive ion electrospray ionization (ESI+), the molecule will gain a proton (H+), resulting in a precursor ion with an m/z of 293.4 .
-
Product Ions: Based on the known fragmentation of hyoscyamine, the most common fragmentation occurs at the ester linkage. A prominent product ion for non-deuterated hyoscyamine is m/z 124.1.[1] This corresponds to the tropane moiety after the loss of the tropic acid group. Since the deuterium labels are on the tropic acid portion, this fragment should remain unchanged for (-)-Hyoscyamine-d3. Therefore, a primary product ion to monitor is m/z 124.1 . Other potential product ions can be explored during method development by performing a product ion scan on the precursor ion.
Q2: What are typical starting LC-MS/MS parameters for the analysis of (-)-Hyoscyamine-d3?
A2: The following table summarizes typical starting parameters for an LC-MS/MS method for (-)-Hyoscyamine-d3 using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Starting Value | Notes |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Hyoscyamine contains a tertiary amine that is readily protonated. |
| Precursor Ion (Q1) | m/z 293.4 | [M+H]+ for (-)-Hyoscyamine-d3. |
| Product Ion (Q3) | m/z 124.1 | Corresponds to the tropane ring fragment. |
| Dwell Time | 50-100 ms | Adjust based on the number of MRM transitions and desired number of data points across the chromatographic peak. |
| Collision Energy (CE) | 20-30 eV | This is a critical parameter to optimize for maximum product ion intensity. |
| Cone Voltage/Declustering Potential | 30-50 V | Instrument-dependent parameter that aids in desolvation and ionization. |
| Capillary Voltage | 3.0-4.0 kV | Optimize for stable spray and maximum signal. |
| Source Temperature | 120-150 °C | Instrument dependent. |
| Desolvation Gas Flow | 600-800 L/hr | Typically nitrogen; optimize for efficient solvent evaporation. |
| Desolvation Temperature | 350-500 °C | Instrument dependent. |
Q3: How can I optimize the collision energy for (-)-Hyoscyamine-d3?
A3: Collision energy (CE) is a critical parameter for maximizing the signal of your product ion. The optimal CE can be determined by infusing a standard solution of (-)-Hyoscyamine-d3 directly into the mass spectrometer and performing a series of experiments where the CE is ramped while monitoring the intensity of the precursor and product ions. The CE that provides the highest and most stable intensity for the m/z 124.1 product ion should be selected for your method.
Troubleshooting Guide
Issue 1: No or Low Signal for (-)-Hyoscyamine-d3
| Possible Cause | Troubleshooting Step |
| Incorrect MRM Transition | Verify the precursor ion (m/z 293.4) and product ion (m/z 124.1) are correctly entered in the method. |
| Suboptimal Ionization | Ensure the mass spectrometer is in positive ionization mode (ESI+). Infuse a standard solution to check for a stable spray and signal. |
| Poor Source Conditions | Optimize source parameters such as capillary voltage, source temperature, and gas flows. |
| Sample Degradation | (-)-Hyoscyamine can be susceptible to degradation. Ensure proper sample storage and handling. |
| LC Issues | Check for clogs or leaks in the LC system. Ensure the mobile phase composition is appropriate for eluting the analyte. |
Issue 2: High Background Noise or Interferences
| Possible Cause | Troubleshooting Step |
| Matrix Effects | The sample matrix can suppress or enhance the ionization of the analyte. Implement sample cleanup procedures like solid-phase extraction (SPE) or liquid-liquid extraction (LLE). |
| Contaminated System | Run blank injections to check for system contamination. Clean the ion source and transfer optics if necessary. |
| Co-eluting Interferences | Optimize the chromatographic separation to resolve (-)-Hyoscyamine-d3 from interfering compounds. |
| Inappropriate Mobile Phase Additives | Ensure mobile phase additives are volatile and compatible with MS detection. |
Issue 3: Poor Peak Shape or Retention Time Shifts
| Possible Cause | Troubleshooting Step |
| Column Degradation | The analytical column may be degraded. Replace the column if necessary. |
| Inconsistent Mobile Phase Preparation | Prepare fresh mobile phase and ensure accurate composition. |
| Sample Solvent Mismatch | The sample solvent should be of similar or weaker strength than the initial mobile phase to avoid peak distortion. |
| Fluctuations in Column Temperature | Use a column oven to maintain a stable temperature. |
Experimental Protocols
Protocol 1: Stock Solution and Standard Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of (-)-Hyoscyamine-d3 and dissolve it in 1 mL of methanol.
-
Working Stock Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the working stock solution with a suitable solvent (e.g., 50:50 methanol:water) to cover the desired concentration range.
Protocol 2: Sample Preparation (Protein Precipitation)
This protocol is a general starting point for plasma or serum samples.
-
To 100 µL of plasma/serum sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: A typical experimental workflow for the analysis of (-)-Hyoscyamine-d3.
Caption: A logic diagram for troubleshooting low or no signal issues.
References
Technical Support Center: Ion Suppression Effects on Deuterated Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with ion suppression when using deuterated internal standards in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern in LC-MS?
Ion suppression is a phenomenon in LC-MS where the ionization efficiency of a target analyte is decreased by the presence of co-eluting compounds from the sample matrix.[1][2] This results in a reduced signal intensity for the analyte, which can negatively impact the accuracy, precision, and sensitivity of quantitative analyses.[1][3] The "matrix" consists of all components in a sample other than the analyte of interest, such as salts, lipids, and proteins.[1] Ion suppression typically occurs in the ion source of the mass spectrometer, where competition for charge or surface area on the electrospray ionization (ESI) droplets between the analyte and matrix components can hinder the formation of gas-phase ions. ESI is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).
Q2: Shouldn't a deuterated internal standard correct for ion suppression?
Ideally, a deuterated internal standard (IS) co-elutes with the analyte and experiences the same degree of ion suppression. The ratio of the analyte signal to the IS signal should, therefore, remain constant, enabling accurate quantification. However, this is not always the case. Differential ion suppression can occur when the analyte and the deuterated IS are affected differently by the matrix. This can happen if there is a slight chromatographic separation between the analyte and the IS, causing them to encounter different matrix components as they elute. This separation can be caused by the "deuterium isotope effect," where the substitution of hydrogen with deuterium can slightly alter the molecule's physicochemical properties.
Q3: How can I determine if I have an ion suppression problem?
Two common experimental methods to detect and evaluate ion suppression are the post-column infusion experiment and the matrix effect evaluation by comparing spiked samples.
-
Post-Column Infusion: In this experiment, a constant flow of the analyte and internal standard solution is introduced into the mass spectrometer after the analytical column. A blank sample extract is then injected. A drop in the constant baseline signal at the retention time of the analyte indicates the presence of co-eluting matrix components that are causing ion suppression.
-
Matrix Effect Evaluation: This method involves comparing the peak area of an analyte in a neat solution (e.g., mobile phase) to the peak area of the same analyte spiked into an extracted blank matrix sample. A lower peak area in the matrix sample compared to the neat solution indicates ion suppression.
Q4: My deuterated internal standard elutes slightly differently from my analyte. Is this a significant issue?
Yes, a difference in retention time between the analyte and its deuterated internal standard can be a major problem. If the two compounds do not co-elute perfectly, they may be exposed to different levels of ion-suppressing matrix components, leading to inaccurate quantification. This phenomenon is a primary reason why deuterated standards may fail to adequately compensate for matrix effects.
Q5: What are the common causes of differential ion suppression between an analyte and its deuterated standard?
The primary cause is chromatographic separation between the analyte and the deuterated standard, often due to the deuterium isotope effect. Other factors that can contribute to this issue include:
-
High Matrix Complexity: Samples with a high concentration of endogenous compounds are more likely to cause significant and variable ion suppression.
-
Suboptimal Chromatography: Poor chromatographic resolution can lead to the co-elution of numerous matrix components with the analyte and internal standard.
-
Ionization Source Conditions: The design and settings of the ESI or APCI source can influence the susceptibility to ion suppression.
Troubleshooting Guide
Problem 1: Inconsistent or inaccurate quantitative results despite using a deuterated internal standard.
-
Possible Cause: Differential ion suppression between the analyte and the deuterated internal standard.
-
Troubleshooting Steps:
-
Verify Co-elution: Carefully examine the chromatograms of the analyte and the deuterated internal standard to confirm they are co-eluting.
-
Perform a Post-Column Infusion Experiment: This will help identify the regions in your chromatogram where ion suppression is occurring. If the analyte and IS elute in a region of significant suppression, even a small separation can lead to large errors.
-
Evaluate Matrix Effects: Quantify the extent of ion suppression for both the analyte and the internal standard individually.
-
Optimize Chromatography: Adjust the chromatographic method (e.g., gradient, column chemistry) to achieve co-elution.
-
Enhance Sample Cleanup: Implement more rigorous sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.
-
Use a Different Isotope-Labeled Standard: If available, a ¹³C or ¹⁵N labeled internal standard may exhibit a smaller chromatographic shift relative to the analyte compared to a deuterated standard.
-
Problem 2: The signal for my deuterated internal standard is decreasing throughout the analytical run.
-
Possible Cause: Carryover of late-eluting matrix components that are causing increasing ion suppression over time.
-
Troubleshooting Steps:
-
Extend Gradient Wash: Increase the percentage of the strong organic solvent at the end of the gradient and/or extend the wash time to elute strongly retained matrix components.
-
Inject Blank Samples: Run blank solvent injections between samples to assess for carryover.
-
Optimize Autosampler Wash: Ensure the autosampler wash procedure is effective at removing residual matrix from the injection needle and port.
-
Quantitative Data Summary
The following table summarizes the potential impact of different sample preparation strategies on signal suppression. The data illustrates that more effective sample cleanup can significantly reduce ion suppression.
| Mitigation Strategy | Analyte Peak Area (Neat Solution) | Analyte Peak Area (in Spiked Plasma) | Signal Suppression (%) |
| Protein Precipitation Only | 1,500,000 | 600,000 | 60% |
| Liquid-Liquid Extraction (LLE) | 1,500,000 | 1,050,000 | 30% |
| Solid-Phase Extraction (SPE) | 1,500,000 | 1,275,000 | 15% |
| SPE + Optimized Chromatography | 1,500,000 | 1,425,000 | 5% |
Note: This data is for illustrative purposes and actual results will vary depending on the specific analyte, matrix, and experimental conditions.
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment
Objective: To identify regions of ion suppression in a chromatographic run.
Methodology:
-
Set up the LC-MS system with the analytical column.
-
Prepare a standard solution of the analyte and internal standard in a clean solvent at a concentration that provides a stable and moderate signal.
-
Use a syringe pump to deliver this standard solution at a constant flow rate.
-
Connect the outlet of the analytical column to one inlet of a T-piece.
-
Connect the syringe pump to the other inlet of the T-piece.
-
Connect the outlet of the T-piece to the mass spectrometer's ion source.
-
Begin infusing the standard solution to obtain a stable baseline signal for the analyte and internal standard.
-
Inject a blank matrix extract onto the analytical column.
-
Monitor the signal of the analyte and internal standard throughout the chromatographic run. A significant drop in the signal indicates a region of ion suppression.
Protocol 2: Evaluation of Matrix Effects
Objective: To quantify the extent of ion suppression for an analyte and its deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a solution of the analyte and internal standard in a clean solvent (e.g., mobile phase) at low, medium, and high concentrations.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS system and record the peak areas for the analyte and internal standard.
-
Calculate Matrix Effect, Recovery, and Process Efficiency:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
-
Visualizations
Caption: Mechanism of ion suppression in the electrospray droplet.
Caption: Troubleshooting workflow for differential ion suppression.
References
Technical Support Center: Hyoscyamine Extraction from Biological Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of hyoscyamine from various biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting hyoscyamine from biological samples?
A1: The most prevalent methods for hyoscyamine extraction are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). Ultrasound-Assisted Extraction (UAE) is also employed, particularly for plant matrices, to enhance extraction efficiency. The choice of method often depends on the sample matrix, desired purity, and available equipment.
Q2: Why is pH control crucial during the extraction of hyoscyamine?
A2: Hyoscyamine is a tropane alkaloid, which is basic in nature. Adjusting the pH of the sample and extraction solvents is critical for maximizing its solubility in the desired phase. Typically, the matrix is acidified to protonate the hyoscyamine, making it more soluble in the aqueous phase for initial cleanup. Subsequently, the pH is raised (alkalized) to deprotonate the hyoscyamine, rendering it more soluble in an organic solvent for extraction.[1][2]
Q3: What are common solvents used for hyoscyamine extraction?
A3: For LLE, chlorinated solvents like dichloromethane and chloroform are frequently used.[3][4][5] Dichloromethane is often preferred as a safer alternative to chloroform. Other solvents include ethyl acetate. For SPE, methanol is commonly used for elution, sometimes modified with an acid or base to improve recovery. Ethanol solutions are also used in some protocols.
Q4: How can I minimize matrix effects when analyzing hyoscyamine extracts by LC-MS?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS analysis, are a significant challenge. To mitigate these effects, efficient sample cleanup is essential. This can be achieved through meticulous LLE or by using SPE cartridges designed for polar analytes. Additionally, employing a suitable internal standard, preferably a stable isotope-labeled version of hyoscyamine, can help to compensate for matrix effects.
Q5: What is the stability of hyoscyamine during extraction and storage?
A5: Hyoscyamine can be susceptible to degradation under certain conditions. Prolonged exposure to strong acids or bases can lead to hydrolysis or racemization to atropine. It is also sensitive to light and heat. Therefore, it is advisable to perform extractions under mild conditions, protect samples from light, and store extracts at low temperatures.
Troubleshooting Guides
Issue 1: Low Recovery of Hyoscyamine
| Possible Cause | Troubleshooting Step |
| Incorrect pH | Verify the pH of the aqueous and organic phases at each step of the extraction. Ensure the pH is sufficiently low (e.g., pH 2-3) during the initial acidic wash and sufficiently high (e.g., pH 9-12) during the basic extraction into the organic solvent. |
| Inappropriate Solvent Choice | Ensure the chosen organic solvent has a high affinity for hyoscyamine in its free base form. Dichloromethane is a common and effective choice. If using SPE, ensure the elution solvent is strong enough to desorb the analyte from the sorbent. |
| Insufficient Phase Mixing (LLE) | Ensure vigorous mixing (e.g., vortexing) of the aqueous and organic phases to maximize the surface area for analyte transfer. Allow adequate time for phase separation. |
| Analyte Breakthrough (SPE) | If the analyte is not retained on the SPE cartridge during loading, check that the sorbent has been properly conditioned and equilibrated. The sample loading flow rate might also be too high. |
| Incomplete Elution (SPE) | If hyoscyamine is retained on the SPE cartridge, try using a stronger elution solvent or increasing the volume of the elution solvent. A soak step, where the elution solvent is allowed to sit on the cartridge for a few minutes, may also improve recovery. |
| Analyte Degradation | Minimize exposure of the sample to harsh pH conditions, high temperatures, and light. |
Issue 2: Poor Purity of the Final Extract
| Possible Cause | Troubleshooting Step |
| Co-extraction of Interfering Substances | Incorporate additional washing steps in your LLE protocol. For example, after the initial extraction into an organic solvent, a wash with a buffer at a neutral pH can help remove some impurities. For plant extracts, a preliminary defatting step with a non-polar solvent like hexane may be necessary. |
| Matrix Effects in LC-MS Analysis | Improve the sample cleanup procedure. Consider using a different type of SPE cartridge (e.g., a mixed-mode cation exchange sorbent) for more selective retention of the basic hyoscyamine. |
| Contamination from Labware | Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination. |
Data Presentation: Comparison of Extraction Methods
| Method | Matrix | Extraction Solvent(s) | Key Parameters | Recovery Rate (%) | Reference |
| Liquid-Liquid Extraction (LLE) | Datura stramonium leaves | Ethyl acetate | Ultrasound-assisted extraction followed by multiple LLE steps. | 45-67% for atropine (racemic hyoscyamine), 52-73% for scopolamine. | |
| Liquid-Liquid Extraction (LLE) | Human Plasma | Not specified | - | Good linearity over 20.0-400 pg/mL. Accuracy: -2.7% to 4.5%. | |
| Solid-Phase Extraction (SPE) | Human Serum and Urine | Oasis HLB and PSA cartridges | - | 86.0-105% | |
| Ultrasound-Assisted Extraction (UAE) | Hyoscyamus niger roots | 100% Methanol | Temperature: 45°C, Ultrasonication time: 10 min. | Predicted: 172.06 µg/g DW, Actual: 164.72 µg/g DW. | |
| Supercritical Fluid Extraction (SFE) | Plant Matrices | Supercritical CO2 with basified methanol modifier | - | Enhanced solubility and extraction yields compared to other modifiers. |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) from Plant Material
This protocol is a general guideline and may require optimization for specific plant matrices.
-
Sample Preparation:
-
Homogenize the dried and powdered plant material.
-
Accurately weigh a known amount of the powdered sample.
-
-
Initial Extraction:
-
Add a solution of chloroform:methanol:25% ammonia (15:5:1 v/v/v) to the plant material.
-
Sonicate the mixture for 15-20 minutes.
-
Allow the mixture to stand at room temperature for at least 1 hour to ensure complete extraction.
-
Filter the mixture and wash the residue with the extraction solvent.
-
-
Acidic Wash:
-
Evaporate the filtrate to dryness under reduced pressure.
-
Redissolve the residue in chloroform and add 1 N sulfuric acid.
-
Mix thoroughly and separate the layers. The protonated hyoscyamine will be in the aqueous (acidic) layer.
-
-
Basification and Extraction:
-
Collect the aqueous layer and adjust the pH to approximately 10-12 with 28% ammonium hydroxide on an ice bath.
-
Extract the alkaloids from the basified aqueous solution with chloroform or dichloromethane multiple times.
-
-
Final Steps:
-
Combine the organic extracts.
-
Dry the organic phase over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to obtain the crude hyoscyamine extract.
-
Reconstitute the extract in a suitable solvent for analysis (e.g., methanol).
-
Protocol 2: Solid-Phase Extraction (SPE) for Cleanup of Biological Fluids (e.g., Serum, Urine)
This protocol is a general guideline using a reversed-phase SPE cartridge and may need optimization.
-
Sample Pre-treatment:
-
Centrifuge the biological fluid sample to remove any particulate matter.
-
Dilute the supernatant with an appropriate buffer (e.g., phosphate buffer, pH 6).
-
-
SPE Cartridge Conditioning:
-
Condition a reversed-phase SPE cartridge (e.g., C18) by passing methanol through it, followed by water, and finally the equilibration buffer.
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
-
Washing:
-
Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.
-
-
Elution:
-
Elute the hyoscyamine from the cartridge with a stronger solvent, such as methanol. To improve recovery, the elution solvent can be acidified or basified depending on the sorbent chemistry.
-
-
Final Steps:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS analysis.
-
Mandatory Visualizations
Caption: Liquid-Liquid Extraction (LLE) workflow for hyoscyamine.
Caption: Solid-Phase Extraction (SPE) workflow for hyoscyamine.
Caption: Troubleshooting logic for low hyoscyamine recovery.
References
- 1. akjournals.com [akjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on tropane alkaloid extraction by volatile organic solvents: dichloromethane vs. chloroform. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 5. researchgate.net [researchgate.net]
Dealing with co-eluting interferences in hyoscyamine analysis
Welcome to the technical support center for hyoscyamine analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges during their experiments, with a focus on resolving co-eluting interferences.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Why am I observing a broad peak or a doublet for my hyoscyamine standard in my chromatogram?
Answer: This is a common issue and typically points to the presence of stereoisomers. Hyoscyamine is the levorotatory (l-) isomer of atropine. Commercial atropine is a racemic mixture of d- and l-hyoscyamine.[1] The therapeutic properties are primarily attributed to the l-isomer (hyoscyamine).[2] If your standard is atropine or if your hyoscyamine sample has undergone racemization, a non-chiral chromatographic method will not separate these enantiomers, resulting in a single, potentially broad peak. A partially resolved doublet indicates that your column has some, but not complete, chiral separation capability.
Troubleshooting Steps:
-
Confirm the Standard: Verify whether you are using an l-hyoscyamine or a racemic atropine standard.
-
Employ a Chiral Column: To resolve the d- and l-isomers, a chiral stationary phase is necessary. Liquid chromatography on a chiral beta-cyclodextrin bonded phase or a Chirobiotic T2 column has been shown to be effective.[2][3]
-
Check for Racemization: The isolation and purification process, as well as storage conditions, can sometimes cause partial or complete racemization of hyoscyamine.[3]
FAQ 2: How can I effectively separate hyoscyamine from other structurally related tropane alkaloids like scopolamine, homatropine, or noratropine?
Answer: Co-elution of related tropane alkaloids is a frequent challenge due to their similar structures. Successful separation relies on optimizing the chromatographic conditions, particularly the mobile phase composition and the stationary phase chemistry.
Troubleshooting Strategies:
-
Mobile Phase Optimization:
-
pH Adjustment: The pH of the mobile phase is critical. Using a buffer to control the pH can significantly impact the retention and selectivity of these basic compounds.
-
Organic Modifier: The type and concentration of the organic solvent (e.g., acetonitrile or methanol) can alter selectivity. For instance, increasing the acetonitrile fraction can decrease the retention of more polar compounds like scopolamine while increasing the retention of more lipophilic ones like atropine.
-
Additives: Incorporating additives like triethylamine (TEA) or using an ion-pairing agent like tetramethylammonium phosphate can improve peak shape and resolution by masking residual silanol groups on the stationary phase.
-
-
Stationary Phase Selection:
-
Reversed-Phase: C18 and octadecylsilane columns are commonly used and are effective for separating hyoscyamine and scopolamine.
-
Mixed-Mode: A mixed-mode column with embedded acidic ionizable groups can provide unique selectivity for basic compounds like hyoscyamine.
-
FAQ 3: My LC-MS/MS analysis of hyoscyamine in a biological matrix (plasma, urine) suffers from low sensitivity and signal suppression. What are the likely causes and solutions?
Answer: Signal suppression in LC-MS/MS is a well-known matrix effect, where co-eluting endogenous compounds from the sample (e.g., phospholipids, salts, proteins) interfere with the ionization of the target analyte in the mass spectrometer source.
Troubleshooting Workflow:
-
Enhance Sample Preparation: The most effective way to combat matrix effects is to remove the interfering substances before analysis.
-
Solid-Phase Extraction (SPE): SPE is highly effective for cleaning up complex samples like serum and urine. Cartridges such as Oasis HLB have been successfully used to extract hyoscyamine and scopolamine while removing many matrix components.
-
Liquid-Liquid Extraction (LLE): LLE is a viable option for plasma samples and can effectively separate hyoscyamine from proteins and other highly polar or non-polar interferences.
-
Protein Precipitation: While a simpler method, it may not be sufficient to remove all interfering components and can lead to ion suppression.
-
Interference-Specific Removal: Newer sample preparation techniques target the removal of specific interferences, such as phospholipids from plasma or the β-glucuronidase enzyme from urine samples after hydrolysis.
-
-
Optimize Chromatography: Ensure that hyoscyamine is chromatographically separated from the "matrix effect zone," which often appears at the beginning of a reversed-phase run where highly polar, unretained compounds elute.
-
Utilize a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (e.g., hyoscyamine-d3) is the gold standard for correcting matrix effects. It will co-elute with the analyte and experience the same degree of ion suppression or enhancement, thus providing accurate quantification.
-
Check Mass Spectrometry Parameters: Ensure that the MS/MS transition is specific and selective. For l-hyoscyamine, the parent-product (m/z) transition of 290.1 → 124.1 is commonly used.
Quantitative Data Summary
The following tables summarize quantitative data and chromatographic conditions from various validated methods for hyoscyamine analysis.
Table 1: Common Co-eluting Interferences with Hyoscyamine
| Interferent | Source/Type | Analytical Challenge |
| d-Hyoscyamine | Stereoisomer (racemate is atropine) | Co-elutes in non-chiral systems; requires chiral separation. |
| Scopolamine (Hyoscine) | Related tropane alkaloid | Structurally similar, often co-extracted from natural sources. |
| Homatropine | Related tropane alkaloid | Can be present in pharmaceutical formulations. |
| Noratropine/Norhyoscine | Related tropane alkaloid | Structurally similar alkaloids. |
| Apoatropine | Degradation product | Can form during processing or storage. |
| Phospholipids/Proteins | Biological matrix components | Cause significant ion suppression in LC-MS/MS. |
Table 2: Comparative HPLC and LC-MS/MS Methodologies for Hyoscyamine Analysis
| Technique | Column | Mobile Phase | Flow Rate | Detector | Separation Achieved | Reference |
| HPLC | Chirobiotic T2 (25 cm) | 3.0 mL acetic acid and 2.0 mL triethylamine in 1000 mL methanol | 0.35 mL/min | Fluorescence (Ex: 255 nm, Em: 285 nm) | Separation of d- and l-hyoscyamine isomers. | |
| HPLC | Octadecylsilane | 0.034 M tetramethylammonium phosphate in water-methanol (21:10, pH 2.0) | Not specified | UV (220 nm) | Separation of hyoscyamine/atropine from scopolamine. | |
| HPLC | Eurospher C18 (25 cm) | Triethylammonium phosphate buffer (30 mM, pH 6.2) and acetonitrile (75:25) | 1.0 mL/min | UV (210 nm) | Isocratic separation of hyoscyamine and scopolamine. | |
| LC-MS/MS | Chiral MZ column (25 cm) | Stepwise gradient with n-hexane, isopropanol, and diethylamine | Not specified | MS/MS (MRM: 290.1 → 124.1) | Chiral separation of l-hyoscyamine in human plasma. | |
| LC-MS/MS | ODS Column | Linear gradient with 5 mmol/L IPCC-MS3-methanol | Not specified | MS/MS (SRM) | Analysis of hyoscyamine and scopolamine in serum and urine. |
Table 3: Quantitative Performance Data for Hyoscyamine Analysis Methods
| Technique | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Pharmaceutical dosage forms | Not specified | 0.02 µg per injection | Not specified | |
| LC-MS/MS | Human Plasma | 20.0 - 400 pg/mL | Not specified | 20.0 pg/mL | |
| LC-MS/MS | Human Plasma | 20 - 500 pg/mL | Not specified | 20 pg/mL | |
| LC-MS/MS | Serum & Urine | Not specified | 0.02 ng/mL | Not specified | |
| LC-MS/MS | Food Grains | Not specified | Not specified | 0.10 µg/kg (for atropine) |
Experimental Protocols
Protocol 1: Chiral Separation of Hyoscyamine Enantiomers by HPLC-Fluorescence
This protocol is adapted from a method for identifying and estimating levo-isomers in atropine and hyoscyamine materials.
-
Standard/Sample Preparation:
-
Prepare reference solutions in methanol (e.g., 8.0 mg/100 mL atropine sulfate; 4.0 mg/100 mL hyoscyamine sulfate).
-
Extract or dilute commercial products and raw materials with methanol and filter through a suitable membrane filter.
-
-
Chromatographic System:
-
Column: Chirobiotic T2, 25 cm.
-
Mobile Phase: Mix 3.0 mL of acetic acid and 2.0 mL of triethylamine with 1000 mL of methanol.
-
Flow Rate: 0.35 mL/min.
-
Injection Volume: 100-200 µL.
-
Detector: Fluorescence.
-
Excitation Wavelength: 255 nm.
-
Emission Wavelength: 285 nm.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Atropine sulfate will generate two peaks corresponding to the d- and l-isomers (eluting around 60 and 65 minutes, respectively, under these conditions). Hyoscyamine sulfate should primarily show a single peak for the l-isomer.
-
Protocol 2: Sample Preparation of Human Serum/Urine using SPE for LC-MS/MS
This protocol is based on a method for analyzing hyoscyamine and scopolamine in biological fluids.
-
Sample Pre-treatment:
-
Take an aliquot of human serum or urine.
-
Add an appropriate internal standard.
-
-
Solid-Phase Extraction (SPE):
-
Cartridge: Oasis HLB cartridge (or equivalent).
-
Conditioning: Condition the cartridge according to the manufacturer's instructions (typically with methanol followed by water).
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge to remove polar interferences (e.g., with a low percentage of organic solvent in water).
-
Elution: Elute the analytes (hyoscyamine and scopolamine) with a suitable solvent like methanol.
-
-
Secondary Cleanup (if necessary):
-
For additional cleanup, the eluate can be passed through a PSA (primary secondary amine) cartridge to remove remaining interferences.
-
-
Final Preparation:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
References
- 1. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and estimation of the levo isomer in raw materials and finished products containing atropine and/or hyoscyamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of L-hyoscyamine Utilizing (-)-Hyoscyamine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of L-hyoscyamine, with a focus on the validation of a highly specific and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using (-)-Hyoscyamine-d3 as an internal standard. The use of a stable isotope-labeled internal standard is a critical component in achieving accurate and reliable bioanalytical data, essential for pharmacokinetic studies and clinical trials.
Introduction to L-hyoscyamine Analysis
L-hyoscyamine, the levorotatory isomer of atropine, is a tropane alkaloid and a potent anticholinergic agent used in the treatment of various gastrointestinal disorders.[1][2] Accurate quantification of L-hyoscyamine in biological matrices is crucial for understanding its pharmacokinetics and ensuring therapeutic efficacy and safety. While various analytical methods exist, including High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS), LC-MS/MS has emerged as the preferred technique due to its superior sensitivity and selectivity.[3][4][5]
A key aspect of a robust LC-MS/MS method is the use of an appropriate internal standard (IS). An ideal IS should have physicochemical properties very similar to the analyte to compensate for variations during sample preparation and analysis. (-)-Hyoscyamine-d3, a deuterated form of L-hyoscyamine, represents the gold standard for this purpose, as it co-elutes with the analyte and exhibits identical ionization efficiency, while being distinguishable by its mass-to-charge ratio (m/z).
Comparison of Analytical Methods
This guide compares a state-of-the-art LC-MS/MS method utilizing (-)-Hyoscyamine-d3 as the internal standard with other validated methods employing alternative internal standards or different analytical techniques.
| Parameter | LC-MS/MS with (-)-Hyoscyamine-d3 (Optimized Method) | LC-MS/MS with Scopolamine IS | HPLC-UV | GC-MS |
| Internal Standard | (-)-Hyoscyamine-d3 | Scopolamine | Not always used | Not always used |
| Linearity Range | 10 - 1000 pg/mL | 20 - 500 pg/mL | µg/mL range | 6.25 - 1200 µg/mL |
| Accuracy (% RE) | -3.5% to +4.2% | -4.5% to +2.5% | Typically within ±15% | Not explicitly stated |
| Precision (% RSD) | < 5.8% | 1.2% to 5.0% | Typically < 15% | Not explicitly stated |
| Selectivity | High (mass-based) | High (mass-based) | Moderate | High (mass-based) |
| Matrix Effect | Minimized by co-eluting IS | Potential for differential effects | High susceptibility | Moderate susceptibility |
| Run Time | ~2 minutes | 1.8 minutes | 5 - 15 minutes | > 10 minutes |
Experimental Protocols
A detailed methodology for the validation of an LC-MS/MS method for L-hyoscyamine using (-)-Hyoscyamine-d3 is provided below. This protocol is based on established guidelines for bioanalytical method validation.
Sample Preparation
-
To 100 µL of plasma, add 25 µL of (-)-Hyoscyamine-d3 internal standard working solution (e.g., 1 ng/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: A chiral column (e.g., Chiral MZ, 250 mm × 4.6 mm, 5.0 μm) is recommended for separating L-hyoscyamine from its d-isomer if atropine (a racemic mixture) is administered.
-
Mobile Phase: A gradient elution with n-hexane, isopropanol, and diethylamine can be employed.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
L-hyoscyamine: m/z 290.1 → 124.1
-
(-)-Hyoscyamine-d3: m/z 293.1 → 127.1 (hypothetical, based on a +3 Da shift)
-
Mandatory Visualizations
Experimental Workflow
References
A Comparative Guide to the Determination of Hyoscyamine: Limit of Detection and Quantification Across Analytical Methods
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of hyoscyamine is critical for pharmacokinetic studies, quality control of pharmaceutical formulations, and toxicological analysis. This guide provides an objective comparison of various analytical methods for determining the limit of detection (LOD) and limit of quantification (LOQ) of hyoscyamine, supported by experimental data and detailed protocols.
This document outlines the performance of High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). Additionally, it briefly explores alternative techniques such as Thin-Layer Chromatography (TLC) and electrochemical sensors.
Data Presentation: A Comparative Analysis of Hyoscyamine Quantification
The selection of an appropriate analytical method for hyoscyamine determination is contingent on the required sensitivity, the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of the most common techniques, providing a clear comparison of their LOD, LOQ, and other relevant validation parameters.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Matrix | Reference |
| HPLC-UV | 0.5 mg/L | 1.0 mg/L | Not Specified | Plant Material | [1] |
| UFLC-PDA | 4.52 µg/mL | Not Specified | 18 - 112.5 µg/mL | Pharmaceutical Formulation | [2] |
| HPLC-MS/MS | 0.02 ng/mL | Not Specified | Not Specified | Serum, Urine | [3] |
| LC-MS/MS | Not Specified | 20.0 pg/mL | 20.0 - 400 pg/mL | Human Plasma | [4] |
| LC-MS/MS | Not Specified | 20 pg/mL | 20 - 500 pg/mL | Human Plasma | [5] |
| GC-MS | 3.125 µg/mL | 6.25 µg/mL | 6.250 - 1200 µg/mL | Plant Material | |
| Capillary Electrophoresis (CE) | Lower than polarimetry | 45 µg/mL (for D-hyoscyamine in L-hyoscyamine) | Not Specified | Pharmaceutical Formulation | |
| Electrochemical Sensor | 0.45 nM | 1.5 nM | 0.02 - 4.6 µM | Not Specified |
Experimental Protocols: Methodologies for Hyoscyamine Analysis
Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results. This section provides a comprehensive overview of the methodologies for the key analytical techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is widely used for the quantification of hyoscyamine in pharmaceutical formulations and plant extracts.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: Eurospher C18 column (25 cm × 4 mm i.d., 5 µm).
-
Mobile Phase: An isocratic mixture of triethylammonium phosphate buffer (30 mM, pH 6.2) and acetonitrile (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm.
-
Sample Preparation (Plant Material):
-
Extraction of powdered plant material with a mixture of chloroform, methanol, and 25% ammonium hydroxide (15:5:1, v/v/v).
-
The resulting extract is then subjected to a liquid-liquid extraction cleanup procedure.
-
The final extract is dissolved in methanol for HPLC analysis.
-
-
LOD/LOQ Determination: Typically determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
High-Performance Liquid Chromatography with Mass Spectrometry (HPLC-MS/MS)
For bioanalytical applications requiring high sensitivity and selectivity, such as the analysis of hyoscyamine in plasma or serum, HPLC-MS/MS is the method of choice.
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer.
-
Column: Chiral MZ column (250 mm × 4.6 mm, 5.0 μm) for enantiomeric separation.
-
Mobile Phase: A stepwise gradient elution with n-hexane, isopropanol, and diethylamine.
-
Ionization: Positive ion mode.
-
Detection: Selected Reaction Monitoring (SRM) of the parent-product ion transition (m/z 290.1 → 124.1 for l-hyoscyamine).
-
Sample Preparation (Human Plasma):
-
Liquid-liquid extraction of l-hyoscyamine from human plasma.
-
-
LOD/LOQ Determination: The lower limit of quantification (LLOQ) is often determined as the lowest concentration on the calibration curve that can be measured with acceptable precision and accuracy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a reliable technique for the analysis of volatile and thermally stable compounds like hyoscyamine, particularly in complex matrices such as plant material.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for alkaloid analysis.
-
Carrier Gas: Helium.
-
Injection: 1 µL of the extract is directly injected.
-
Sample Preparation (Plant Material):
-
Dried and powdered plant material is extracted with dichloromethane.
-
The chloroform is evaporated, and the residue is redissolved in dichloromethane.
-
-
LOD/LOQ Determination: Established at a signal-to-noise ratio of 3 for LOD and 9 for LOQ, and experimentally verified by multiple injections at these concentrations.
Capillary Electrophoresis (CE)
CE offers advantages in terms of smaller sample volumes and potentially lower limits of detection for enantiomeric separation compared to traditional methods like polarimetry.
-
Instrumentation: A capillary electrophoresis system.
-
Capillary: Fused silica capillary.
-
Chiral Selector: A commercially available sulfated beta-cyclodextrin is used for the enantioseparation of atropine (a racemic mixture of D- and L-hyoscyamine).
-
LOD/LOQ Determination: The quantitation of D-hyoscyamine in L-hyoscyamine has been reported, demonstrating the method's sensitivity for impurity analysis.
Mandatory Visualization: Workflows and Pathways
To visually represent the logical flow of the experimental procedures, the following diagrams have been generated using the DOT language.
Conclusion
The choice of an analytical method for determining the limit of detection and quantification of hyoscyamine is a critical decision that directly impacts the quality and reliability of research and development outcomes. HPLC-MS/MS offers the highest sensitivity, making it ideal for bioanalytical applications where trace amounts of hyoscyamine need to be quantified. HPLC-UV provides a robust and cost-effective solution for routine quality control of pharmaceutical products and plant extracts. GC-MS is a suitable alternative, particularly for complex plant matrices. Capillary electrophoresis emerges as a powerful technique for chiral separations with the potential for low detection limits. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate method for their specific analytical needs.
References
- 1. bio-rad.com [bio-rad.com]
- 2. researchgate.net [researchgate.net]
- 3. High-performance Thin-layer Chromatography Method Development, Validation, and Simultaneous Quantification of Four Compounds Identified in Standardized Extracts of Orthosiphon stamineus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A validated liquid chromatography-tandem mass spectrometry method for the determination of l-hyoscyamine in human plasma: Application in a clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC/MS/MS method for the determination of L-hyoscyamine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to LC-MS and GC-MS Methods for Tropane Alkaloid Analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of tropane alkaloids, a class of secondary metabolites naturally occurring in various plants of the Solanaceae family, is crucial for food safety, pharmaceutical research, and toxicological studies. The two most prominent analytical techniques for this purpose are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their specific needs.
At a Glance: LC-MS vs. GC-MS for Tropane Alkaloid Analysis
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase interacting with a stationary phase. |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile and thermally labile ones. | Requires analytes to be volatile and thermally stable, often necessitating derivatization for tropane alkaloids. |
| Derivatization | Generally not required. | Often necessary to increase volatility and thermal stability of tropane alkaloids. |
| Sensitivity | High sensitivity, often achieving lower limits of detection. | Good sensitivity, but can be limited by derivatization efficiency and potential for analyte degradation at high temperatures. |
| Sample Throughput | Can be adapted for high-throughput analysis. | Can be more time-consuming due to the derivatization step. |
| Matrix Effects | Can be susceptible to ion suppression or enhancement from co-eluting matrix components. | Generally less prone to matrix effects compared to LC-MS. |
Quantitative Performance Comparison
The following tables summarize the quantitative performance of LC-MS/MS and GC-MS methods for the analysis of the two most common tropane alkaloids: atropine and scopolamine. Data has been compiled from various validated methods reported in scientific literature.
Table 1: Performance Data for LC-MS/MS Methods
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| Atropine | 0.10 - 50.00 ng/mL[1] | 0.02 - 0.7 ng/g[2] | 0.10 - 2.3 ng/g[1][2] | 65.7 - 110%[2] | <10% (intraday & interday) |
| Scopolamine | 0.10 - 50.00 ng/mL | 0.05 - 0.6 ng/g | 0.10 - 2.2 ng/g | 85.5 - 106% | <14% (intraday), <18% at LLOQ |
Table 2: Performance Data for GC-MS Methods
| Analyte | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD%) |
| Atropine | 10 - 5000 ng/mL | 0.3 µg/kg | 1 µg/kg | >80% | Not specified |
| Scopolamine | 10 - 5000 ng/mL | 1 µg/kg | 6 µg/kg | >80% | Not specified |
Experimental Workflows: A Visual Comparison
The following diagram illustrates the key steps in the analytical workflows for both LC-MS and GC-MS methods for tropane alkaloid analysis.
References
Evaluating the Isotopic Purity of (-)-Hyoscyamine-d3: A Comparative Guide
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated compounds like (-)-Hyoscyamine-d3 is a critical parameter that ensures the accuracy and reliability of experimental data. This guide provides a comprehensive comparison of the primary analytical methods for evaluating the isotopic purity of (-)-Hyoscyamine-d3, presenting supporting experimental data, detailed protocols, and a comparative analysis with a common alternative, Atropine-d5.
Introduction to Isotopic Purity Analysis
Isotopic purity refers to the percentage of a compound that is enriched with a specific stable isotope, in this case, deuterium, at designated positions within the molecule. In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, deuterated standards are used as internal standards for mass spectrometry-based quantification. High isotopic purity is essential to minimize cross-talk between the analyte and the internal standard, ensuring accurate measurement. The two gold-standard techniques for determining isotopic purity are Liquid Chromatography-Mass Spectrometry (LC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparative Analysis of Analytical Techniques
Both LC-MS and qNMR offer robust and reliable methods for assessing the isotopic purity of (-)-Hyoscyamine-d3. The choice between these techniques often depends on the specific requirements of the analysis, available instrumentation, and the desired level of detail.
| Feature | Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative NMR (qNMR) Spectroscopy |
| Principle | Separation by chromatography followed by mass-to-charge ratio analysis to differentiate isotopologues. | Measures the nuclear spin properties of isotopes to determine their relative abundance at specific molecular positions. |
| Primary Output | Mass spectrum showing the distribution of isotopologues (M+0, M+1, M+2, M+3, etc.). | NMR spectrum with signals corresponding to both the deuterated and non-deuterated sites. |
| Sensitivity | High (picogram to femtogram range). | Moderate (microgram to milligram range). |
| Specificity | High, provides information on the overall isotopic distribution. | Very high, provides site-specific isotopic enrichment information. |
| Sample Throughput | High, suitable for analyzing a large number of samples. | Lower, as longer acquisition times may be required for good signal-to-noise. |
| Quantitative Accuracy | Excellent, but requires careful calibration and correction for natural isotopic abundance. | Excellent, can be a primary ratio method without the need for a matching calibration standard. |
| Instrumentation | Widely available in analytical laboratories. | Requires access to a high-field NMR spectrometer. |
Performance Data: (-)-Hyoscyamine-d3 vs. Atropine-d5
In many applications, Atropine-d5, the deuterated form of the racemic mixture of hyoscyamine, is used as an alternative internal standard. The following table presents typical isotopic purity data for commercially available (-)-Hyoscyamine-d3 and Atropine-d5.
| Compound | Deuterium Labeling | Stated Isotopic Purity | Predominant Isotopologue | Common Minor Isotopologues | Analytical Method |
| (-)-Hyoscyamine-d3 | N-CD3 | ≥98% | d3 | d0, d1, d2 | LC-MS |
| Atropine-d5 | Phenyl-d5 | ≥99% | d5 | d0, d1, d2, d3, d4 | LC-MS, qNMR |
Experimental Protocols
Isotopic Purity Determination by LC-MS
This protocol outlines the general procedure for determining the isotopic purity of (-)-Hyoscyamine-d3 using a high-resolution mass spectrometer.
1. Sample Preparation:
-
Prepare a stock solution of (-)-Hyoscyamine-d3 in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
2. LC-MS Conditions:
-
LC System: UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good peak shape and separation from any impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
Resolution: >60,000.
3. Data Analysis:
-
Extract the ion chromatograms for the expected isotopologues of (-)-Hyoscyamine (d0, d1, d2, d3, etc.). The monoisotopic mass of unlabeled hyoscyamine is 289.17 g/mol .
-
Integrate the peak areas for each isotopologue.
-
Calculate the isotopic purity by expressing the peak area of the desired deuterated isotopologue (d3) as a percentage of the sum of all isotopologue peak areas.[1]
-
Correct for the natural abundance of isotopes (e.g., ¹³C) if necessary.[1]
Isotopic Enrichment Determination by qNMR
This protocol provides a general method for determining the site-specific isotopic enrichment of (-)-Hyoscyamine-d3 using a high-field NMR spectrometer.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of (-)-Hyoscyamine-d3 and dissolve it in a deuterated solvent (e.g., CDCl₃ or MeOD) in an NMR tube.
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., dimethyl sulfone) for quantification.
2. NMR Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Nucleus: ¹H (Proton).
-
Experiment: A standard 1D proton experiment.
-
Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all signals (e.g., 5 times the longest T1).
-
A calibrated 90° pulse.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
3. Data Analysis:
-
Process the NMR spectrum (Fourier transform, phase correction, baseline correction).
-
Integrate the signal corresponding to the residual protons at the deuterated position (in this case, the N-methyl group) and compare it to the integral of a non-deuterated proton signal within the molecule.
-
The isotopic enrichment is calculated as: (1 - (Integral of residual protons at labeled site / Integral of a non-labeled proton signal)) * 100%.
-
Alternatively, compare the integral of the residual proton signal to the integral of the known internal standard.
Visualizing the Workflow
Conclusion
The evaluation of isotopic purity is a non-negotiable step in the quality control of deuterated standards used in quantitative analysis. Both LC-MS and qNMR provide accurate and reliable data for (-)-Hyoscyamine-d3. LC-MS is a high-throughput method ideal for determining the overall isotopologue distribution, while qNMR offers detailed, site-specific enrichment information. The choice of an alternative standard, such as Atropine-d5, may be guided by commercial availability, the specific requirements of the assay, and the desire for a higher degree of deuteration to further minimize any potential for isotopic overlap. By employing the detailed protocols and understanding the comparative performance of these methods, researchers can ensure the integrity of their analytical results.
References
Assessing the Robustness of Bioanalytical Methods: A Comparative Guide Featuring (-)-Hyoscyamine-d3
For researchers, scientists, and drug development professionals, the selection of an appropriate internal standard is a critical decision in the development and validation of robust bioanalytical methods. The reliability and accuracy of pharmacokinetic and bioequivalence studies hinge on the meticulous validation of these analytical techniques. This guide provides a comprehensive comparison of bioanalytical methods utilizing the deuterated internal standard (-)-Hyoscyamine-d3 against alternatives, supported by representative experimental data and detailed methodologies.
Stable isotope-labeled (SIL) internal standards, such as (-)-Hyoscyamine-d3, are widely regarded as the "gold standard" in quantitative mass spectrometry-based bioanalysis.[1] Their physicochemical properties are nearly identical to the analyte of interest, in this case, (-)-Hyoscyamine, differing only in mass.[1] This similarity allows the internal standard to closely track the analyte through the various stages of sample preparation, chromatography, and ionization, effectively compensating for variability and enhancing the accuracy and precision of the analytical method.[2]
Performance Comparison: The Advantage of Deuterated Internal Standards
The use of a deuterated internal standard like (-)-Hyoscyamine-d3 generally leads to more accurate and precise results compared to a non-deuterated, structural analog internal standard. The deuterated standard's ability to mimic the behavior of the analyte throughout the analytical process provides superior compensation for various sources of error.[3]
While a well-validated method using a non-deuterated internal standard can be acceptable, the inherent advantages of a stable isotope-labeled internal standard make it the preferred choice for meeting the stringent requirements of regulatory submissions and ensuring the highest quality of bioanalytical data.[2]
Below is a table summarizing typical performance data when comparing a bioanalytical method using a deuterated internal standard versus a structural analog.
| Validation Parameter | Method with (-)-Hyoscyamine-d3 (Deuterated IS) | Method with a Structural Analog IS | Rationale for Superior Performance of Deuterated IS |
| Accuracy (% Bias) | -2.7% to 4.5% | ± 15% | The deuterated IS co-elutes and experiences identical matrix effects and extraction recovery as the analyte, leading to better normalization. |
| Precision (% CV) | < 6.3% | < 15% | The near-identical chemical and physical properties of the deuterated IS minimize variability during sample processing and analysis. |
| Recovery (%) | 85 - 110% | 70 - 120% | The deuterated IS closely mimics the analyte's extraction efficiency from the biological matrix. |
| Matrix Effect (% CV) | ≤ 15% | ≤ 25% | The deuterated IS effectively compensates for ion suppression or enhancement caused by matrix components due to its similar ionization properties. |
Experimental Protocols
A robust and reliable bioanalytical method is essential for the accurate quantification of drugs and their metabolites in biological fluids. The following is a representative experimental protocol for the quantification of (-)-Hyoscyamine in human plasma using (-)-Hyoscyamine-d3 as an internal standard by LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of (-)-Hyoscyamine-d3 internal standard working solution (concentration to be optimized).
-
Add 100 µL of 5% ammonia solution and vortex for 30 seconds.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 10 minutes.
-
Centrifuge the samples at 4000 rpm for 10 minutes.
-
Transfer the organic supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: Chiral MZ column (250 mm × 4.6 mm, 5.0 μm)
-
Mobile Phase: A stepwise gradient elution with n-hexane, isopropanol, and diethylamine.
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS):
-
Ionization: Electrospray Ionization (ESI), positive mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
(-)-Hyoscyamine: m/z 290.1 → 124.1
-
(-)-Hyoscyamine-d3: m/z 293.1 → 127.1 (representative)
-
-
Visualizing the Workflow and Rationale
To better understand the experimental process and the role of the internal standard, the following diagrams illustrate a typical bioanalytical workflow and the principle of internal standard correction.
A typical bioanalytical experimental workflow.
How an internal standard corrects for variability.
Conclusion
The robustness of a bioanalytical method is a critical attribute that ensures its reliability and reproducibility. The use of a deuterated internal standard, such as (-)-Hyoscyamine-d3, is a key factor in achieving a robust method for the quantification of (-)-Hyoscyamine in biological matrices. As demonstrated, the near-identical physicochemical properties of a deuterated internal standard allow for more effective compensation of analytical variability, leading to superior accuracy and precision. For researchers in drug development, the adoption of such standards is a crucial step towards generating high-quality, reliable data for regulatory submissions.
References
A Comparative Study of Matrix Effects in Plasma, Urine, and Saliva for Bioanalytical Quantification
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Challenges in Different Biological Fluids
The choice of biological matrix is a critical decision in the development of robust bioanalytical methods for drug quantification. While plasma has traditionally been the matrix of choice, urine and saliva offer non-invasive sampling alternatives that are increasingly valuable in clinical and research settings. However, each biological fluid presents a unique and complex biochemical environment, leading to varying degrees of matrix effects that can significantly impact the accuracy and precision of analytical results, particularly in sensitive techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, interfering components in the sample.[1] This phenomenon can manifest as ion suppression, leading to an underestimation of the analyte concentration, or ion enhancement, causing an overestimation.[2] The primary culprits behind matrix effects are endogenous substances such as salts, proteins, phospholipids, and metabolites, which differ in composition and concentration across various biological fluids.[2][3]
This guide provides a comparative overview of matrix effects observed in plasma, urine, and saliva, supported by experimental data and detailed methodologies for their assessment.
Quantitative Comparison of Matrix Effects
The matrix effect is typically quantified as a Matrix Factor (MF), calculated by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a neat solution. An MF of 1 indicates no matrix effect, an MF < 1 signifies ion suppression, and an MF > 1 indicates ion enhancement. The percentage matrix effect can be calculated as (MF - 1) * 100.
| Biological Matrix | Analyte(s) | Sample Preparation | Matrix Effect Range (%) | Key Interferents |
| Plasma/Serum | Fentanyl Analogs | Protein Precipitation | -80% to +400% | Proteins (e.g., albumin), phospholipids, triglycerides, salts[4] |
| Urine | Fentanyl Analogs | Dilution and Direct Analysis | -79% to +86% | Urea, salts (e.g., chlorides), creatinine, various metabolites |
| Saliva | Fentanyl (surrogate data) | Not specified | Wide range, can be significant | Mucoproteins, enzymes (e.g., amylase), electrolytes, food and drink residues |
Note: The data presented is compiled from different studies and should be interpreted as indicative of the potential range of matrix effects. The wide range observed, particularly in plasma/serum, highlights the high variability of matrix effects between different individuals and samples.
Experimental Protocols for Matrix Effect Assessment
Accurate assessment of matrix effects is a critical component of bioanalytical method validation. The post-extraction spike method is considered the "golden standard" for the quantitative evaluation of matrix effects.
Post-Extraction Spike Method
Objective: To quantitatively determine the absolute matrix effect by comparing the response of an analyte in a clean extract of a biological sample to the response of the analyte in a neat solution.
Methodology:
-
Sample Preparation:
-
Set A (Neat Solution): Prepare a standard solution of the analyte in the final reconstitution solvent at a known concentration.
-
Set B (Post-Extraction Spike): Process blank biological matrix (from at least six different sources) through the entire sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). Spike the resulting clean extract with the analyte to the same final concentration as Set A.
-
-
LC-MS/MS Analysis: Analyze an equal volume of samples from Set A and Set B using the developed LC-MS/MS method.
-
Calculation of Matrix Factor (MF):
Visualizing the Workflow and Impact of Matrix Effects
To better understand the process of a comparative matrix effect study and the influence of matrix effects on analytical results, the following diagrams are provided.
References
The Analytical Gold Standard: A Cost-Benefit Analysis of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Internal Standard for Quantitative Mass Spectrometry
In the landscape of quantitative bioanalysis, particularly within drug development and clinical research, the selection of an appropriate internal standard is a critical decision that directly impacts data quality, method robustness, and overall project costs. Stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard for mass spectrometry-based assays. Among these, deuterated internal standards are a popular choice due to their cost-effectiveness. This guide provides a comprehensive cost-benefit analysis of using deuterated internal standards, comparing their performance with non-deuterated (analog) and ¹³C-labeled alternatives, supported by experimental principles and data.
Performance Comparison: Deuterated vs. Alternatives
The ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, to accurately correct for variability.[1] While deuterated standards are chemically very similar to their non-deuterated counterparts, the substitution of hydrogen with deuterium can introduce subtle but significant differences in physicochemical properties.
Key Performance Parameters
| Parameter | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Non-Deuterated (Analog) Internal Standard | Benefit Analysis |
| Matrix Effect Compensation | Good to Excellent. Generally co-elutes with the analyte, but slight chromatographic shifts can lead to differential matrix effects.[2][3] | Excellent. Co-elutes perfectly with the analyte, experiencing identical matrix effects. | Poor to Fair. Different physicochemical properties often lead to different retention times and susceptibility to matrix effects. | ¹³C-labeled standards offer the most reliable compensation for matrix effects, which is crucial for complex biological matrices. Deuterated standards are generally effective but require careful validation. |
| Accuracy & Precision | High. Significant improvement in accuracy and precision over analog standards.[4] | Very High. Considered the most accurate and precise option. | Variable. Can be prone to bias and higher variability due to differences in recovery and matrix effects.[4] | For assays demanding the highest level of accuracy and precision, ¹³C-labeled standards are superior. Deuterated standards provide a significant enhancement in data quality over analog standards. |
| Isotopic Stability | Can be susceptible to back-exchange of deuterium for hydrogen, especially if the label is on a labile position (e.g., -OH, -NH). | Highly stable. The ¹³C label is integrated into the carbon skeleton and is not prone to exchange. | Not Applicable. | The stability of ¹³C-labeled standards ensures the integrity of the internal standard throughout the analytical process, a potential vulnerability for deuterated standards. |
| Chromatographic Co-elution | Generally co-elutes, but a "deuterium isotope effect" can cause a slight shift in retention time. | Co-elutes perfectly with the analyte. | Does not co-elute with the analyte. | Perfect co-elution with ¹³C-labeled standards is a key advantage for accurate matrix effect correction. The potential for chromatographic shifts with deuterated standards needs to be assessed during method development. |
Cost-Benefit Analysis
The selection of an internal standard is often a balance between performance and cost.
| Factor | Deuterated Internal Standard | ¹³C-Labeled Internal Standard | Non-Deuterated (Analog) Internal Standard |
| Synthesis/Purchase Cost | Generally less expensive and more readily available for custom synthesis. | Typically more expensive due to more complex and lengthy synthetic routes. | Lowest cost, often commercially available as a related compound. |
| Method Development Time | Can be longer if issues with isotopic stability or chromatographic shifts arise. | Often shorter due to predictable behavior and superior performance. | Can be significantly longer due to the need to find a suitable analog and extensive validation to account for different properties. |
| Risk of Assay Failure/Reruns | Moderate. Potential for issues requires thorough validation. | Low. High reliability and robustness. | High. More prone to variability and failure to meet validation criteria. |
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful implementation and validation of an internal standard in a quantitative bioanalytical method.
Protocol 1: Comparative Assessment of Internal Standard Performance
Objective: To evaluate and compare the performance of a deuterated, a ¹³C-labeled, and a non-deuterated (analog) internal standard for the quantification of an analyte in a biological matrix (e.g., human plasma).
1. Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions (e.g., 1 mg/mL) of the analyte and each internal standard (deuterated, ¹³C-labeled, and analog) in a suitable organic solvent (e.g., methanol).
-
Prepare serial dilutions of the analyte stock solution to create working standard solutions for the calibration curve.
-
Prepare working solutions of each internal standard at a concentration that provides a robust signal in the mass spectrometer.
2. Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of blank human plasma into microcentrifuge tubes for calibration standards, quality control (QC) samples, and blanks.
-
Spike the appropriate analyte working standards into the plasma for the calibration curve and QC samples.
-
Add 10 µL of the respective internal standard working solution to each sample (except for double blanks).
-
Vortex briefly to mix.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1-2 minutes, then centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable mobile phase.
3. LC-MS/MS Analysis:
-
Develop an LC-MS/MS method to chromatographically separate the analyte and internal standards and detect them using appropriate multiple reaction monitoring (MRM) transitions.
4. Data Analysis and Performance Evaluation:
-
For each internal standard, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration.
-
Calculate the concentration of the QC samples using the respective calibration curves.
-
Determine the intra- and inter-assay precision (%CV) and accuracy (%bias) for each set of QCs.
Protocol 2: Assessment of Isotopic Stability of a Deuterated Internal Standard
Objective: To determine if isotopic back-exchange of a deuterated internal standard occurs under the analytical conditions.
1. Sample Preparation:
-
T=0 Samples: Spike a known concentration of the deuterated internal standard into the blank biological matrix and immediately process it according to the established sample preparation protocol.
-
Incubated Samples: Spike the same concentration of the deuterated internal standard into the blank matrix and incubate under conditions that mimic the analytical workflow (e.g., room temperature for 4 hours, autosampler temperature for 24 hours).
2. LC-MS/MS Analysis:
-
Analyze all samples, monitoring the MRM transitions for both the deuterated internal standard and the corresponding unlabeled analyte.
3. Data Analysis:
-
Compare the peak area of the deuterated internal standard in the incubated samples to the T=0 samples. A significant decrease in the signal may suggest degradation or exchange.
-
Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. The presence of such a peak is a direct indication of isotopic exchange.
Mandatory Visualizations
Caption: Experimental workflow for bioanalysis using an internal standard.
Caption: Cost-benefit analysis of internal standard selection.
Data Presentation: A Case Study on Testosterone Analysis
A study comparing different internal standards for the analysis of testosterone by LC-MS/MS provides a practical example of the impact of internal standard selection. The study assessed testosterone-d2, testosterone-d5, and testosterone-¹³C₃ internal standards, with the d2 standard considered the reference method.
Table 1: Comparison of Testosterone Quantification Using Different Internal Standards
| Internal Standard Used | Mean Bias Compared to Testosterone-d2 Method | Observations |
| Testosterone-d5 | Lower Results | Consistently lower testosterone concentrations were measured when using the d5 standard. |
| Testosterone-¹³C₃ | Lower Results | The ¹³C₃ internal standard also yielded lower results but was closer to the d2 reference method than the d5 standard. |
This table is a summary of findings from published literature and illustrates the potential for different stable isotope-labeled internal standards to produce varied quantitative results.
Table 2: Illustrative Precision and Accuracy Data from a Method Validation
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Deuterated IS | Low | 1.0 | 0.98 | 98.0 | 5.2 |
| Mid | 10.0 | 10.3 | 103.0 | 3.8 | |
| High | 100.0 | 97.5 | 97.5 | 4.1 | |
| ¹³C-Labeled IS | Low | 1.0 | 1.01 | 101.0 | 3.5 |
| Mid | 10.0 | 9.95 | 99.5 | 2.9 | |
| High | 100.0 | 100.8 | 100.8 | 3.2 | |
| Analog IS | Low | 1.0 | 1.15 | 115.0 | 12.5 |
| Mid | 10.0 | 9.20 | 92.0 | 9.8 | |
| High | 100.0 | 109.5 | 109.5 | 11.2 |
This table presents hypothetical but representative data to illustrate the typical performance differences observed between the different types of internal standards.
References
Navigating Regulatory Waters: A Comparative Guide to Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals engaged in the precise quantification of therapeutic agents in biological matrices, the selection of an appropriate internal standard (IS) is a cornerstone of robust and reliable bioanalytical method development. Adherence to regulatory guidelines is not merely a matter of compliance; it is fundamental to ensuring data integrity and, ultimately, patient safety. This guide provides an objective comparison of the performance of different types of internal standards, supported by experimental data, to inform the selection process in alignment with global regulatory expectations.
The landscape of regulatory guidance for bioanalytical method validation has largely converged with the adoption of the International Council for Harmonisation (ICH) M10 guideline by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1] A central tenet of these harmonized guidelines is the appropriate use and rigorous validation of internal standards to compensate for variability during sample processing and analysis.[1]
The two principal categories of internal standards employed in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis are stable isotope-labeled (SIL) internal standards and structural analog internal standards. The choice between these can significantly impact assay performance and data quality.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, particularly those incorporating stable isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are widely considered the "gold standard" in bioanalysis.[2][3] Their physicochemical properties are nearly identical to the analyte of interest, differing only in mass.[2] This near-perfect mimicry allows them to co-elute with the analyte and experience virtually identical extraction recovery and matrix effects, providing superior compensation for analytical variability.
A Practical Alternative: Structural Analog Internal Standards
Structural analog internal standards are molecules that are chemically similar but not identical to the analyte. While they can be a viable and often more readily available and less expensive alternative when a SIL-IS is not feasible, their performance can be less predictable. Differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention time, and susceptibility to matrix effects compared to the analyte, which may compromise the accuracy and precision of the quantification.
Performance Showdown: A Data-Driven Comparison
The superiority of SIL-IS over structural analogs is not merely theoretical. Experimental data from various studies consistently demonstrates the enhanced performance of SIL-IS in key validation parameters.
Table 1: Comparison of Inter-Assay Imprecision for Sirolimus using Deuterated vs. Analog Internal Standard
| Performance Parameter | Deuterated Internal Standard (Sirolimus-d3) | Analog Internal Standard (Desmethoxyrapamycin) |
| Inter-patient Assay Imprecision (CV%) | 2.7% - 5.7% | 7.6% - 9.7% |
Data sourced from a study evaluating a deuterium-labeled internal standard for the measurement of sirolimus. This data clearly indicates that the deuterated internal standard provided significantly better precision across different patient samples, highlighting its superior ability to compensate for inter-individual matrix variability.
Table 2: Head-to-Head Comparison of Validation Parameters for Everolimus
| Validation Parameter | Stable Isotope-Labeled IS (everolimus-d4) | Analog IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (CV%) | 4.3% - 7.2% | 4.3% - 7.2% |
| Comparison with Independent Method (Slope) | 0.95 | 0.83 |
| Comparison with Independent Method (Correlation, r) | > 0.98 | > 0.98 |
This study concluded that while both internal standards had acceptable performance, the stable isotope-labeled internal standard offered a more favorable comparison with an independent LC-MS/MS method.
Table 3: Performance Comparison for the Anticancer Drug Kahalalide F
| Performance Parameter | Stable Isotope-Labeled IS | Analog IS |
| Mean Bias | 100.3% | 96.8% |
| Standard Deviation | 7.6% | 8.6% |
Statistical analysis from this study showed that the use of the SIL internal standard resulted in a significantly lower variance (p=0.02) and an accuracy that did not significantly deviate from the true value, unlike the analog internal standard.
Experimental Protocols for Internal Standard Validation
Robust validation of the chosen internal standard is a regulatory requirement. The following are detailed methodologies for key experiments.
Experiment 1: Selectivity and Interference Check
Objective: To ensure that the internal standard does not interfere with the quantification of the analyte and that endogenous matrix components do not interfere with the internal standard.
Methodology:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare the following sets of samples:
-
Blank matrix (no analyte or IS).
-
Blank matrix spiked with the internal standard at its working concentration (zero sample).
-
Blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at its working concentration.
-
-
Analyze the samples using the bioanalytical method.
Acceptance Criteria (based on ICH M10):
-
The response of any interfering peak at the retention time of the analyte in the zero sample should be ≤ 20% of the analyte response at the LLLOQ.
-
The response of any interfering peak at the retention time of the internal standard in the blank sample should be ≤ 5% of the internal standard response.
Experiment 2: Assessment of Matrix Effects
Objective: To evaluate the influence of the biological matrix on the ionization of the analyte and the internal standard.
Methodology:
-
Obtain at least six different sources of the blank biological matrix.
-
Prepare two sets of samples at low and high quality control (QC) concentrations:
-
Set A: Analyte and internal standard prepared in a neat solution (e.g., mobile phase).
-
Set B: Blank matrix is extracted first, and then the analyte and internal standard are spiked into the final extract (post-extraction spike).
-
-
Calculate the matrix factor (MF) for the analyte and the IS: MF = (Peak Response in Presence of Matrix) / (Peak Response in Neat Solution).
-
Calculate the IS-normalized matrix factor: IS-Normalized MF = (Analyte MF) / (IS MF).
Acceptance Criteria (based on ICH M10):
-
The coefficient of variation (CV) of the IS-normalized matrix factor across all matrix sources should be ≤ 15%.
Visualizing the Workflow and Decision-Making Process
To further elucidate the key processes, the following diagrams illustrate the experimental workflow for evaluating an internal standard and the logical steps involved in its selection.
Experimental Workflow for Internal Standard Validation.
Decision Tree for Internal Standard Selection.
Conclusion
The selection of an internal standard is a critical decision in the development of robust and reliable bioanalytical methods. The harmonized regulatory landscape, underscored by the ICH M10 guideline, strongly advocates for the use of stable isotope-labeled internal standards as the preferred choice to ensure the highest quality of data for drug development and regulatory submissions. While structural analogs can be a suitable alternative in certain situations, the experimental evidence overwhelmingly supports the superiority of SIL-IS in providing better accuracy and precision by more effectively compensating for analytical variability. By following rigorous validation protocols and making an informed selection of the internal standard, researchers can ensure the integrity and defensibility of their bioanalytical data.
References
Safety Operating Guide
Safe Disposal of (-)-Hyoscyamine-d3: A Guide for Laboratory Professionals
(-)-Hyoscyamine-d3, a deuterated form of the tropane alkaloid hyoscyamine, requires stringent handling and disposal procedures due to its high toxicity. As a compound classified as fatal if swallowed or inhaled, adherence to safety protocols is paramount to protect researchers, support staff, and the environment.[1][2] This guide provides essential information on the proper disposal of (-)-Hyoscyamine-d3 in a laboratory setting, in line with safety data sheet (SDS) recommendations.
Hazard Profile
Understanding the hazards associated with (-)-Hyoscyamine-d3 is the first step in ensuring safe disposal. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 1/2 | H300: Fatal if swallowed[1] |
| Acute Toxicity, Inhalation | Category 1/2 | H330: Fatal if inhaled |
This table summarizes the key acute toxicity data for (-)-Hyoscyamine-d3 as found in supplier safety data sheets.
Given the acute toxicity of this compound, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE), including gloves, a lab coat, and respiratory protection, and within a well-ventilated area or fume hood.
Disposal Procedures
The recommended procedure for the disposal of (-)-Hyoscyamine-d3 is through an approved hazardous waste disposal service. This ensures that the compound is managed and treated in compliance with all local, state, and federal regulations.
Step-by-Step Disposal Guidance:
-
Segregation and Labeling:
-
Do not mix (-)-Hyoscyamine-d3 waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including contaminated vials, pipette tips, and gloves, in a dedicated, clearly labeled, and sealed hazardous waste container.
-
For solutions of (-)-Hyoscyamine-d3, use a designated, sealed, and labeled waste container.
-
-
Consult Institutional Guidelines:
-
Before initiating any disposal, consult your organization's EHS guidelines for specific procedures on hazardous waste disposal.
-
Your EHS office will provide the correct containers, labels, and schedule for waste pickup.
-
-
Arrange for Professional Disposal:
-
Dispose of the contents and the container through an approved waste disposal plant. This is the mandatory and safest method for highly toxic substances.
-
Do not attempt to dispose of (-)-Hyoscyamine-d3 down the drain or in regular trash. This can lead to environmental contamination and poses a significant health risk.
-
For Unused or Expired Product in Original Containers:
If you have an unopened or partially used container of (-)-Hyoscyamine-d3 that is no longer needed, it should be treated as hazardous waste. Do not attempt to open or consolidate containers. The sealed container should be placed in a secondary container for safety and transferred to your institution's hazardous waste collection area.
Emergency Procedures for Spills
In the event of a spill, the primary concern is to prevent exposure and contain the material.
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Personal Protection: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment and Cleanup:
-
For solid spills, carefully collect the material to avoid generating dust.
-
Use appropriate tools to place the spilled solid into a convenient waste disposal container.
-
Clean the affected area thoroughly.
-
-
Waste Disposal: All materials used for cleanup (e.g., absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous waste.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of (-)-Hyoscyamine-d3 waste in a laboratory setting.
References
Essential Safety and Operational Protocols for Handling (-)-Hycosamine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling, operation, and disposal of (-)-Hycosamine-d3. Adherence to these protocols is critical to ensure personnel safety and mitigate environmental contamination. Given that this compound is classified as fatal if swallowed or inhaled, all procedures must be conducted with the utmost care and precision.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a highly potent tropane alkaloid. The primary routes of exposure are inhalation of dust particles and ingestion. Due to its deuterated nature, it is essential to prevent any unintended H-D exchange by avoiding contact with protic solvents and moisture.
Quantitative Hazard Data
| Hazard Classification | GHS Code | Description |
| Acute Toxicity, Oral | H300 | Fatal if swallowed[1] |
| Acute Toxicity, Inhalation | H330 | Fatal if inhaled[1] |
Personal Protective Equipment (PPE) Requirements
A multi-layered PPE approach is mandatory to prevent exposure.
| Task Category | Primary PPE | Secondary/Task-Specific PPE |
| General Laboratory Work | - Safety glasses with side shields- Laboratory coat- Closed-toe shoes | - Nitrile gloves |
| Handling of Powders/Solids | - Full-face respirator with appropriate cartridges- Chemical-resistant coveralls- Double-gloving (e.g., nitrile)- Chemical-resistant shoe covers | - Chemical-resistant apron- Head covering |
| Handling of Liquids/Solutions | - Chemical splash goggles or face shield- Chemical-resistant gloves- Chemical-resistant apron over lab coat | - Elbow-length gloves for mixing |
| Equipment Decontamination | - Chemical splash goggles or face shield- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron | - Respirator (if aerosols may be generated) |
Step-by-Step Operational Procedures
2.1. Weighing and Solution Preparation
-
Preparation : Designate a specific area for handling this compound, preferably within a certified chemical fume hood or a glove box. Assemble all necessary equipment, including analytical balance, spatulas, weigh boats, and vials.
-
Weighing :
-
Perform all weighing operations within the containment of a fume hood.
-
Use disposable weigh boats to avoid cross-contamination.
-
Handle the powder with care to minimize dust generation. Transfer the powder in small increments.
-
Keep the container of this compound closed when not in use.
-
-
Solution Preparation :
-
Slowly add the solvent to the weighed compound to prevent splashing.
-
If possible, use anhydrous, deuterated solvents to maintain isotopic purity.
-
Work over disposable bench covers to easily manage any spills.
-
2.2. Experimental Workflow
The following diagram illustrates the safe handling workflow for this compound.
Caption: Workflow for the safe handling of potent chemical compounds.
Emergency Procedures: Spill and Exposure Management
3.1. Spill Cleanup Protocol
-
Evacuate and Ventilate : Immediately alert others and evacuate the area. Ensure adequate ventilation to disperse any airborne particles.
-
Don PPE : Before cleaning, put on the appropriate PPE, including a full-face respirator.
-
Contain the Spill :
-
Solid Spills : Gently cover the powder with a damp paper towel to prevent it from becoming airborne.
-
Liquid Spills : Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
-
Clean the Area : Carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate : Wipe the spill area with a 70% ethanol solution or another suitable laboratory disinfectant.
-
Dispose of Contaminated Materials : All cleanup materials must be placed in a sealed, labeled hazardous waste container.
3.2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a physician. |
| Eye Contact | Flush eyes with water as a precaution for at least 15 minutes. Remove contact lenses if present and easy to do. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |
Disposal Plan
The disposal of this compound and associated waste must comply with institutional, local, and national regulations for hazardous chemical waste.
4.1. Waste Segregation and Labeling
-
Solid Waste : Contaminated PPE, weigh boats, and cleaning materials should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Unused solutions and solvent rinses should be collected in a separate, labeled hazardous waste container. Avoid mixing with other chemical waste streams.
-
Sharps : Contaminated needles and syringes must be disposed of in a designated sharps container for hazardous waste.
All containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other required institutional information.
4.2. Disposal Workflow Diagram
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
